Methoxy-PEG-C3-amide-C2-Mal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H24N2O5 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[3-(2-methoxyethoxy)propyl]propanamide;methane |
InChI |
InChI=1S/C13H20N2O5.CH4/c1-19-9-10-20-8-2-6-14-11(16)5-7-15-12(17)3-4-13(15)18;/h3-4H,2,5-10H2,1H3,(H,14,16);1H4 |
InChI Key |
AKIPMEAEYXTIDL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Methoxy-PEG-C3-amide-C2-Mal: Principles and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methoxy-PEG-C3-amide-C2-Maleimide (mPEG-Mal), a thiol-reactive polymer widely employed in the field of bioconjugation. The document elucidates the fundamental chemistry of the maleimide-thiol reaction, detailing its mechanism, kinetics, and the critical parameters that govern its efficiency. A significant focus is placed on the practical applications of mPEG-Mal in drug development and proteomics, including the PEGylation of proteins, antibodies, and nanoparticles to enhance their therapeutic and diagnostic potential. This guide furnishes detailed experimental protocols for key applications, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate complex workflows and pathways, thereby serving as an essential resource for professionals in the life sciences.
Introduction to Methoxy-PEG-C3-amide-C2-Mal and PEGylation
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that has become the cornerstone of bioconjugation, a process known as PEGylation.[1][2] The covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small drugs, can significantly improve their pharmacokinetic and pharmacodynamic properties.[2] Key advantages of PEGylation include:
-
Enhanced Serum Half-Life: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance, prolonging their circulation time in the bloodstream.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing the potential for an immune response.[2][3]
-
Improved Solubility and Stability: PEGylation can increase the solubility of hydrophobic drugs and protect therapeutic proteins from proteolytic degradation.[2]
-
Enhanced Drug Delivery: PEGylated nanoparticles and liposomes exhibit prolonged circulation and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
Methoxy-PEG-C3-amide-C2-Maleimide is a specific type of PEGylation reagent characterized by a methoxy-terminated PEG chain linked to a maleimide (B117702) functional group. The maleimide moiety provides high selectivity for thiol groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for site-selective modification, a crucial aspect of producing homogenous and well-defined bioconjugates.[1][3]
The Core Chemistry: The Thiol-Maleimide Reaction
The conjugation of this compound to a biomolecule is achieved through the reaction of its maleimide group with a free thiol (sulfhydryl) group.
Mechanism of Action: Michael Addition
The underlying chemical principle of the thiol-maleimide reaction is a Michael addition. In this reaction, the thiolate anion (the deprotonated form of the thiol group) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond.[1] This reaction is highly efficient and can proceed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.
Caption: Mechanism of the Thiol-Maleimide Reaction.
Critical Reaction Parameters
The success and specificity of the thiol-maleimide conjugation are highly dependent on several experimental parameters:
-
pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing the competing reaction with amine groups (e.g., lysine (B10760008) residues), which becomes more significant at higher pH.
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. The optimal time depends on the specific protein and the desired degree of conjugation.
-
Molar Ratio: A molar excess of the this compound reagent over the thiol-containing biomolecule is generally used to drive the reaction to completion. A starting point is often a 5- to 20-fold molar excess.[5]
-
Reducing Agents: For proteins with disulfide bonds, a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) may be required to generate free thiol groups. It is crucial to remove the reducing agent before adding the maleimide-PEG reagent to prevent it from reacting with the maleimide.
Potential Side Reactions and Stability
While the thioether bond formed is generally stable, there are potential side reactions and stability concerns to consider:
-
Hydrolysis of the Maleimide Ring: The maleimide group can undergo hydrolysis, particularly at pH values above 7.5. This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is recommended to use freshly prepared solutions of the maleimide-PEG reagent.
-
Retro-Michael Reaction: The thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in the presence of other thiols, such as glutathione, in vivo.[6][7] However, the adduct is generally considered stable under physiological conditions.[6] Hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable ring-opened product that is resistant to this reversal.[6][7]
Applications in Drug Development and Proteomics
The unique properties of this compound make it a versatile tool in various biomedical applications.
PEGylation of Therapeutic Proteins and Peptides
Site-specific PEGylation of therapeutic proteins and peptides is a primary application. By targeting either naturally occurring or engineered cysteine residues, a homogenous product with a defined number of PEG chains can be produced.[3] This is in contrast to non-specific PEGylation (e.g., targeting lysine residues), which often results in a heterogeneous mixture of products with varying degrees of PEGylation and biological activity.
A notable example is the PEGylation of hemoglobin. This compound can specifically bind to the Cys-93 residue of hemoglobin to produce di-PEGylated hemoglobin.[5][8] This modification is explored in the development of hemoglobin-based oxygen carriers (HBOCs) to increase their molecular size and prevent rapid renal clearance.[7]
Antibody-Drug Conjugates (ADCs)
In the field of oncology, this compound is utilized in the construction of ADCs. An ADC consists of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a linker that connects the two. By engineering cysteine residues into the antibody backbone, a maleimide-PEG-drug conjugate can be attached in a site-specific manner. This approach allows for precise control over the drug-to-antibody ratio (DAR), which is a critical parameter for the efficacy and safety of the ADC.
Caption: Conceptual Assembly of an Antibody-Drug Conjugate.
Surface Modification of Nanoparticles and Liposomes
PEGylation is a standard technique for improving the in vivo performance of drug delivery nanocarriers. This compound can be used to functionalize the surface of nanoparticles or liposomes that have been prepared with thiol groups. The resulting PEG layer provides a "stealth" coating that reduces opsonization and uptake by the reticuloendothelial system (RES), leading to prolonged circulation times and enhanced accumulation in target tissues. Recent studies have also explored the use of the terminal maleimide group on PEGylated nanoparticles to target circulating erythrocytes for macrophage-targeted drug delivery.[9]
Proteomics and Diagnostics
In proteomics, this compound can be used for the site-specific labeling of proteins with reporter molecules such as fluorescent dyes or biotin. This allows for the tracking and quantification of specific proteins in complex biological samples. In diagnostics, this reagent can be used to immobilize proteins or antibodies onto the surface of biosensors in a controlled orientation, which can improve the sensitivity and specificity of the assay.
Quantitative Data Presentation
The efficiency of a PEGylation reaction and the properties of the resulting conjugate are critical for its application. The following tables summarize typical quantitative data for PEGylation reactions using maleimide-functionalized PEGs.
Table 1: Comparative Analysis of PEGylation Efficiency with Different Reagents
| PEGylation Reagent Type | Target Residue | Typical Molar Excess (PEG:Protein) | Typical Reaction Time (hours) | Typical Conjugation Efficiency (%) |
| mPEG-Maleimide | Cysteine | 5 - 20 | 1 - 4 | > 90% |
| mPEG-NHS Ester | Lysine | 5 - 20 | 1 - 2 | 50 - 90% (often heterogeneous) |
| mPEG-Aldehyde | N-terminus | 10 - 50 | 2 - 24 | 70 - 95% |
Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.
Table 2: Stability of Thioether Bond in PEG-Maleimide Conjugates
| Condition | Time (days) | Remaining Conjugate (%) | Reference |
| PBS, 37°C | 7 | > 95% | [7] |
| 1 mM Glutathione, 37°C | 7 | ~ 70% | [7] |
This data highlights the relative stability of the maleimide-thiol linkage under physiological-like conditions and in the presence of competing thiols.
Table 3: Impact of PEGylation on Pharmacokinetic Parameters
| Molecule | PEG Size (kDa) | Half-life (hours) - Unmodified | Half-life (hours) - PEGylated | Fold Increase |
| Interferon-α2a | 40 (branched) | ~ 4 | ~ 77 | ~ 19 |
| G-CSF | 20 | ~ 3.5 | ~ 42 | ~ 12 |
| Anti-CEA/CD3 S-Fab | 20 | ~ 1.5 | ~ 18 | 12 |
This table provides examples of the significant increase in circulating half-life that can be achieved through PEGylation.
Experimental Protocols
The following are generalized protocols for the use of this compound in common bioconjugation applications. These should be optimized for each specific application.
Protocol for Site-Specific PEGylation of a Cysteine-Containing Protein
Materials:
-
Cysteine-containing protein
-
This compound
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0, or HEPES buffer, pH 7.0. Ensure the buffer is free of thiols.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the PEGylation buffer to a final concentration of 1-10 mg/mL. If the cysteine residue is in a disulfide bond, add a 3-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond. Remove the TCEP by dialysis or using a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the PEGylation buffer to a concentration of 10-100 mg/mL.
-
PEGylation Reaction: Add the dissolved PEG reagent to the protein solution. A starting molar excess of 10:1 (PEG:protein) is recommended. The optimal ratio should be determined experimentally.
-
Incubation: Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in excess of the initial amount of maleimide-PEG. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.
Protocol for Surface Modification of Thiolated Nanoparticles
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer: PBS, pH 7.2
-
Purification method: Centrifugation or dialysis
Procedure:
-
Nanoparticle Suspension: Suspend the thiol-functionalized nanoparticles in the reaction buffer.
-
PEG Reagent Preparation: Prepare a fresh solution of this compound in the reaction buffer.
-
Conjugation Reaction: Add the PEG solution to the nanoparticle suspension. The amount of PEG to be added should be calculated based on the surface area and thiol density of the nanoparticles, typically aiming for a significant molar excess.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove the unreacted PEG by repeated centrifugation and resuspension of the nanoparticles in fresh buffer, or by dialysis.
-
Characterization: Characterize the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) to measure the change in hydrodynamic diameter, and zeta potential analysis.
Mandatory Visualizations
Caption: General Experimental Workflow for Protein PEGylation.
Caption: Logical Relationship of PEGylation Benefits.
Conclusion
This compound is a powerful and versatile reagent for the site-specific modification of biomolecules. Its high selectivity for thiol groups, coupled with the beneficial properties of the PEG polymer, makes it an invaluable tool in the development of next-generation protein therapeutics, antibody-drug conjugates, and advanced drug delivery systems. A thorough understanding of the underlying chemistry, reaction parameters, and potential challenges is essential for the successful implementation of this technology. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors, ultimately contributing to the creation of safer and more effective therapies.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Maleimide as the PEG end-group promotes macrophage-targeted drug delivery of PEGylated nanoparticles in vivo by enhancing interaction with circulating erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methoxy-PEG-C3-amide-C2-Maleimide
This technical guide provides a comprehensive overview of the structure, properties, and applications of Methoxy-PEG-C3-amide-C2-Maleimide, a heterobifunctional PEGylation reagent crucial for advancements in drug delivery, bioconjugation, and nanoparticle functionalization. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's chemical characteristics, reaction kinetics, and practical applications, supported by experimental data and protocols.
Core Concepts: Structure and Nomenclature
Methoxy-PEG-C3-amide-C2-Maleimide, often abbreviated as mPEG-Mal, is a linear polyethylene (B3416737) glycol (PEG) derivative. One terminus of the PEG chain is capped with a chemically inert methoxy (B1213986) group (-OCH₃), while the other is functionalized with a maleimide (B117702) group via a stable linker. This specific linker is identified by the "C3-amide-C2" nomenclature.
Based on its chemical name, α-[3-(3-Maleimido-1-oxopropyl)amino]propyl-ω-methoxy, polyoxyethylene, and associated CAS number 883993-35-9, the linker structure consists of a propionamide (B166681) group connected to a propyl group, which in turn is attached to the PEG chain. The propionamide moiety represents the "C3-amide" component, while the "C2" component is integral to the maleimide structure.
Key Structural Features:
-
Methoxy PEG (mPEG) Chain: A hydrophilic and biocompatible polymer chain of repeating ethylene (B1197577) glycol units with a terminal methoxy group. The length of the PEG chain can vary, impacting the overall molecular weight and pharmacokinetic properties of the conjugate.
-
Linker (C3-amide-C2): A stable chemical bridge connecting the PEG chain to the maleimide group. This linker enhances the stability of the reagent.
-
Maleimide Group: A highly reactive functional group that specifically and efficiently reacts with sulfhydryl (thiol) groups.
Physicochemical and Reactive Properties
The utility of Methoxy-PEG-C3-amide-C2-Maleimide stems from its distinct physicochemical and reactive properties, which are summarized below.
| Property | Description |
| Solubility | Soluble in water and most common organic solvents. |
| Reactivity | The maleimide group is highly selective for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.[1][2] |
| Reaction pH | The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[] |
| Reaction Product | The reaction, a Michael addition, forms a stable, covalent thioether bond.[1][2][4] |
| Hydrolytic Stability | The maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid.[] This hydrolysis is accelerated at higher pH.[] The stability is also influenced by adjacent chemical groups.[] |
| Thioether Bond Stability | While generally stable, the thioether bond can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[5] Ring-opening of the succinimide (B58015) thioether via hydrolysis can stabilize the conjugate against this cleavage.[6][7] |
Quantitative Data on Stability and Reactivity
The stability of the maleimide group and the resulting thioether linkage is critical for the efficacy of bioconjugates. The following tables summarize key quantitative data from literature.
Table 1: Hydrolysis Half-life of N-substituted Maleimides
| N-substituent | pH | Temperature (°C) | Half-life (t₁/₂) |
| N-methyl halomaleimide (Dibromo) | 7.4 | Room Temperature | 17.9 minutes |
| N-methyl halomaleimide (Diiodo) | 7.4 | Room Temperature | ~48.3 minutes |
| 8-arm PEG-maleimide | 7.4 | 25 | Not specified |
| 8-arm PEG-maleimide | 8.0 | 25 | Not specified |
Data adapted from studies on maleimide hydrolysis kinetics.[8][9]
Table 2: Stability of Thioether Conjugates
| Conjugate Type | Condition | Stability Metric |
| Thioether from Maleimide-Thiol Conjugation | Presence of excess thiols (e.g., glutathione) | Susceptible to retro-Michael reaction (cleavage)[5] |
| Ring-opened Succinimide Thioether (hydrolyzed) | Physiological conditions | Half-lives of over two years[6] |
| Thiazine (B8601807) Linker (from N-terminal cysteine) | Physiological pH | Markedly slower degradation than thioether conjugate |
| Thiazine Linker | Presence of glutathione | Over 20 times less susceptible to adduct formation |
Data highlights the importance of post-conjugation modifications or specific reaction conditions to enhance long-term stability.[10]
Experimental Protocols
General Protocol for Protein PEGylation with mPEG-Maleimide
This protocol outlines a general procedure for conjugating Methoxy-PEG-C3-amide-C2-Maleimide to a thiol-containing protein.
Materials:
-
Protein with accessible sulfhydryl group(s)
-
Methoxy-PEG-C3-amide-C2-Maleimide
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4 (thiol-free)
-
Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the PEGylation buffer to a known concentration. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
mPEG-Maleimide Solution Preparation: Prepare a stock solution of Methoxy-PEG-C3-amide-C2-Maleimide in the PEGylation buffer. A typical concentration is 100 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.[11] The final protein concentration should be at least 10 mg/mL.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.[11]
-
Quenching: Add an excess of a small molecule thiol to quench any unreacted mPEG-Maleimide.
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and quenching reagent using an appropriate method such as size-exclusion chromatography or dialysis.
-
Analysis: Characterize the extent of PEGylation using techniques like SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.
Quantification of Maleimide Groups
The Ellman's test can be adapted to quantify the amount of maleimide-functionalized PEG.[12][13]
Principle:
This method involves reacting the maleimide groups with a known excess of a thiol-containing compound (e.g., L-cysteine). The remaining unreacted thiol is then quantified by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.
Brief Protocol:
-
Incubate a known amount of the mPEG-Maleimide sample with a known excess of L-cysteine.
-
After the reaction is complete, add Ellman's reagent (DTNB).
-
Measure the absorbance at 412 nm.
-
Calculate the amount of unreacted L-cysteine from a standard curve.
-
The amount of maleimide is determined by the difference between the initial and the unreacted amount of L-cysteine.
Visualizing Workflows and Mechanisms
Thiol-Maleimide Conjugation Pathway
The following diagram illustrates the Michael addition reaction between a thiol group and the maleimide moiety of the PEG reagent.
Caption: Reaction mechanism of thiol-maleimide conjugation.
Experimental Workflow for Protein PEGylation
This diagram outlines the key steps in a typical protein PEGylation experiment using mPEG-Maleimide.
Caption: General experimental workflow for protein PEGylation.
Applications in Research and Drug Development
The unique properties of Methoxy-PEG-C3-amide-C2-Maleimide make it a versatile tool in several areas:
-
Protein and Peptide PEGylation: Covalently attaching PEG chains to therapeutic proteins or peptides can improve their pharmacokinetic properties, such as increasing serum half-life, reducing immunogenicity, and enhancing stability.[][14][15]
-
Antibody-Drug Conjugates (ADCs): While ADCs often use maleimide linkers, the stability of the resulting thioether bond is a critical consideration due to the potential for premature drug release.[][16]
-
Nanoparticle and Liposome Functionalization: The maleimide group allows for the conjugation of targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles and liposomes for targeted drug delivery.[2][]
-
Hydrogel Formation: mPEG-Maleimide can be used as a crosslinker in the formation of hydrogels for tissue engineering and controlled drug release applications.[1]
-
Surface Modification: Creating non-fouling surfaces on medical devices and biosensors to prevent protein adsorption and cell adhesion.[2]
Conclusion
Methoxy-PEG-C3-amide-C2-Maleimide is a powerful and widely used reagent in bioconjugation and drug development. Its specificity for thiol groups, coupled with the beneficial properties of the PEG polymer, allows for the precise modification of biomolecules and materials. A thorough understanding of its structure, reactivity, and the stability of the resulting conjugates is essential for designing effective and stable therapeutic and diagnostic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this versatile molecule in their work.
References
- 1. polysciences.com [polysciences.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. ɑ-Methoxy-ω-Maleimido PEG [rapp-polymere.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 16. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
An In-Depth Technical Guide to the Reactivity of Methoxy-PEG-C3-amide-C2-Mal with Thiols
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of Methoxy-PEG-C3-amide-C2-maleimide (a common maleimide-activated polyethylene (B3416737) glycol reagent) with thiol groups. It covers the core reaction mechanism, factors influencing kinetics, stability of the resulting conjugate, potential side reactions, and detailed experimental protocols for its use in bioconjugation.
Introduction to Thiol-Maleimide Chemistry
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Among the various chemical methods available, the reaction between a maleimide (B117702) and a sulfhydryl (thiol) group is one of the most widely used due to its high specificity, efficiency, and mild reaction conditions.[1]
Methoxy-PEG-C3-amide-C2-maleimide represents a typical reagent where a methoxy-capped PEG chain is linked to a highly reactive maleimide moiety. This reagent is designed to react specifically with free thiol groups, most commonly the side chain of cysteine residues in proteins and peptides, forming a stable covalent thioether bond. Understanding the intricacies of this reaction is critical for optimizing conjugation efficiency, ensuring product stability, and minimizing off-target reactions.
The Core Reaction: Thiol-Maleimide Michael Addition
The fundamental reaction between a maleimide and a thiol is a Michael addition.[2] In this reaction, the nucleophilic thiol group (specifically, the thiolate anion) attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This process is highly efficient and proceeds readily under biocompatible conditions without the need for a catalyst.[1]
Reaction Mechanism
The reaction is initiated by the deprotonated thiol (thiolate), which acts as the nucleophile. The thiolate attacks the double bond of the maleimide, leading to the formation of a stable thiosuccinimide thioether linkage.
Factors Influencing Reactivity and Kinetics
The rate and specificity of the thiol-maleimide reaction are highly dependent on several experimental parameters. Careful control of these factors is essential for successful and reproducible conjugation.
Effect of pH
The pH of the reaction buffer is the most critical factor. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5 .[3]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is low because the thiol (R-SH) remains protonated. This significantly slows down the reaction rate.[4]
-
pH 6.5 - 7.5: This is the optimal range. The reaction with thiols is approximately 1,000 times faster than the reaction with amines (e.g., lysine (B10760008) side chains) at pH 7.0.[3]
-
Above pH 7.5: The reaction with primary amines becomes competitive, reducing the specificity of the conjugation. Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis at higher pH, which inactivates the reagent.[3]
Thiol pKa and Temperature
The reactivity of the thiol is dictated by its pKa, as this determines the concentration of the nucleophilic thiolate at a given pH.[5] Thiols with lower pKa values will react faster. The reaction rate is also temperature-dependent; reactions are typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight to accommodate sensitive biomolecules.[6][7]
Stoichiometry
To ensure high conjugation efficiency, a molar excess of the PEG-maleimide reagent over the thiol-containing molecule is generally used. A 10- to 20-fold molar excess is a common starting point for protein conjugation, helping to drive the reaction to completion.[6][8]
Summary of Factors Affecting Reaction Kinetics
| Parameter | Effect on Reaction Rate | Optimal Condition / Comment | Citation(s) |
| pH | Increases with pH up to ~8.0 | 6.5 - 7.5 for optimal thiol specificity. | [3][5] |
| Temperature | Increases with temperature | 4°C to 25°C. Lower temperatures are used for sensitive proteins. | [6][7] |
| Thiol pKa | Increases as thiol pKa decreases | Thiols with lower pKa are more nucleophilic at a given pH. | [5][9] |
| Stoichiometry | Increases with higher maleimide concentration | A 10-20x molar excess of maleimide is often recommended. | [8] |
| Buffer | Can influence rate | Use non-nucleophilic buffers like Phosphate (PBS) or HEPES. Avoid thiol-containing buffers (e.g., DTT, BME). | [1] |
Stability of the Thiosuccinimide Conjugate
While the thioether bond formed is covalent, the stability of the overall thiosuccinimide linkage can be a concern, particularly for therapeutics with long in-vivo circulation times.
The Retro-Michael Reaction and Thiol Exchange
The thiol-maleimide addition is reversible via a retro-Michael reaction . This can lead to deconjugation of the PEG-payload.[4] The released maleimide can then react with other thiols present in the biological environment, such as glutathione (B108866) or serum albumin, leading to off-target effects.[4] The rate of this reversal is influenced by the pKa of the original thiol, with adducts from higher pKa thiols tending to be more stable.[4][10]
Stabilization via Thiosuccinimide Ring Hydrolysis
The stability of the conjugate can be significantly enhanced by intentional hydrolysis of the thiosuccinimide ring to form a succinamic acid thioether.[3] This ring-opened product is no longer susceptible to the retro-Michael reaction.[9] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8-9) for a controlled period after the initial conjugation is complete.[4]
Competing Reactions and Side Products
Besides the desired reaction, several side reactions can occur, reducing yield and creating product heterogeneity.
Hydrolysis of the Maleimide Moiety
The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative. This reaction is accelerated at higher pH values.[3] To mitigate this, aqueous solutions of PEG-maleimide should always be prepared fresh before use, and conjugation reactions should be performed within the recommended pH 6.5-7.5 range.[3]
Other Side Reactions
-
Reaction with Amines: As noted, at pH levels above 7.5, the maleimide can react with primary amines, such as the side chain of lysine, leading to a loss of selectivity.[3]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement. This is more prominent under basic conditions.[11]
Experimental Protocols
The following are generalized protocols for the conjugation of a PEG-maleimide to a thiol-containing protein. Optimization is recommended for each specific application.
General Protocol for Protein-PEG Conjugation
This procedure outlines the basic steps for labeling a protein containing one or more free cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody fragment, enzyme).
-
Methoxy-PEG-C3-amide-C2-Mal.
-
Reaction Buffer: Degassed 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving the PEG-maleimide.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
Procedure Workflow:
Step-by-Step Method:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[7]
-
(Optional) Reduction of Disulfides: If the target cysteine(s) are involved in disulfide bonds, add a 10-50 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
PEG-Maleimide Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.[7]
-
Conjugation Reaction: Add the PEG-maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess over the protein's free thiols. Add the PEG solution dropwise while gently stirring.[1][8]
-
Incubation: Seal the reaction vessel, protect it from light, and incubate for 2 hours at room temperature or overnight at 4°C.[1]
-
Purification: Separate the PEGylated protein from unreacted PEG and protein using a suitable chromatography method like SEC or IEX. Dialysis can also be used to remove excess small-molecule reagents.[7]
-
Characterization: Analyze the final product using SDS-PAGE (to observe the shift in molecular weight), HPLC (to assess purity), and Mass Spectrometry (to confirm the identity and degree of PEGylation).
Protocol for Post-Conjugation Stabilization
To prevent the retro-Michael reaction, the thiosuccinimide ring can be hydrolyzed after conjugation.
-
Following the conjugation reaction (Step 5 above), adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., 1M Tris).
-
Incubate the mixture for 1-2 hours at room temperature.
-
Proceed to the purification step (Step 6) to remove excess reagents and neutralize the buffer.
Summary and Best Practices
The reaction of this compound with thiols is a powerful tool for bioconjugation, but its success hinges on careful control of the reaction environment.
-
pH is Paramount: Maintain a pH of 6.5-7.5 to ensure specificity and stability of the maleimide reagent.
-
Fresh is Best: Always prepare aqueous solutions of PEG-maleimide immediately before use to avoid hydrolysis.
-
Consider Stoichiometry: Use a molar excess of the PEG reagent to drive the reaction to completion.
-
Mind the Adduct Stability: For applications requiring long-term stability in a biological milieu, consider post-conjugation hydrolysis of the thiosuccinimide ring.
-
Characterize Thoroughly: Always confirm the outcome of the conjugation using appropriate analytical techniques to ensure the desired product has been formed.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. bachem.com [bachem.com]
In-Depth Technical Guide: Storage and Handling of Methoxy-PEG-C3-amide-C2-Mal
This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for Methoxy-PEG-C3-amide-C2-Mal, a bifunctional PEG derivative commonly utilized in bioconjugation for modifying proteins and peptides. The information is intended for researchers, scientists, and professionals in the field of drug development.
Product Information and Specifications
This compound is a PEGylation reagent that contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain linked to a maleimide (B117702) group via a C3 amide and C2 spacer. The maleimide moiety allows for covalent attachment to thiol groups, such as those found in cysteine residues of proteins.
Chemical Structure:
Caption: Chemical structure of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.
Storage Conditions Summary:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1][2]
Key Storage Recommendations:
-
Powder Form: The compound is most stable as a dry powder. It should be stored in a tightly sealed container at -20°C.[1]
-
In Solvent: For solutions, storage at -80°C is recommended to prolong stability.[1] Avoid repeated freeze-thaw cycles.
-
Moisture: Protect the compound from moisture, as the maleimide group can hydrolyze over time.
Handling and Safety Precautions
While not classified as a hazardous substance, standard laboratory safety practices should be followed when handling this compound.[3]
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory | Use in a well-ventilated area. Avoid inhaling dust. |
| Skin Protection | Lab coat |
General Handling Guidelines:
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[3]
-
Avoid Inhalation: Avoid creating and inhaling dust from the powder form.[3]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water.[3]
Experimental Protocols
This section outlines a general protocol for the conjugation of this compound to a protein containing a cysteine residue.
Materials:
-
This compound
-
Protein with accessible cysteine residue(s)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Experimental Workflow:
Caption: General workflow for protein conjugation.
Detailed Methodology:
-
Reagent Preparation:
-
Equilibrate this compound to room temperature before opening.
-
Prepare a stock solution of the PEG reagent in the conjugation buffer immediately before use.
-
Prepare the protein solution in the same conjugation buffer. The protein concentration will depend on the specific protein and desired conjugation ratio.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution. A molar excess of the PEG reagent is typically used.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring. The optimal reaction time may vary.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration that is in molar excess to the initial amount of the maleimide reagent.
-
-
Purification:
-
Remove unreacted PEG reagent and quenching reagent by a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques like SDS-PAGE, HPLC, and mass spectrometry.
-
Troubleshooting
Problem: Low conjugation efficiency. Possible Causes & Solutions:
-
Hydrolyzed Maleimide: Ensure the PEG reagent is fresh and has been stored properly. Prepare the stock solution immediately before use.
-
Inaccessible Cysteine Residues: The cysteine residue on the protein may not be accessible. Consider partial reduction of the protein if disulfide bonds are present.
-
Incorrect pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5. Check and adjust the buffer pH if necessary.
Problem: Protein precipitation during conjugation. Possible Causes & Solutions:
-
High Protein Concentration: Reduce the protein concentration.
-
Solubility Issues: The addition of the PEG reagent may affect protein solubility. Screen different conjugation buffers or additives.
This technical guide provides essential information for the safe and effective use of this compound. For specific applications, optimization of the described protocols may be necessary. Always refer to the product-specific safety data sheet for the most current safety information.
References
An In-depth Technical Guide to Cysteine-Specific PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of biopharmaceutical development. It offers a multitude of advantages, including an extended circulatory half-life, improved solubility, and reduced immunogenicity of therapeutic proteins.[1][2] Among the various strategies for PEGylation, targeting cysteine residues provides a highly specific approach, as the occurrence of free sulfhydryl groups in proteins is relatively low.[3][4] This site-specificity allows for the production of more homogeneous conjugates with preserved biological activity.[5]
This technical guide provides a comprehensive overview of the core chemistries used for cysteine-specific PEGylation, offering a comparative analysis of the most common reagents, detailed experimental protocols, and methods for characterization.
Core Chemistries for Cysteine-Specific PEGylation
The selective modification of cysteine residues is primarily achieved through the reaction of their sulfhydryl (-SH) group with electrophilic functional groups on the PEG reagent. The most widely used classes of thiol-reactive PEG reagents are maleimides, iodoacetamides, vinyl sulfones, and pyridyl disulfides.[6][7] Each of these reagents presents a unique profile of reactivity, stability, and specificity.
PEG-Maleimide
PEG-Maleimides are the most common reagents for cysteine-specific PEGylation due to their high selectivity and rapid reaction rates at physiological pH.[8] The reaction proceeds via a Michael addition of the thiol group to the double bond of the maleimide (B117702) ring, forming a stable thioether linkage.[9]
Chemical Reaction:
Figure 1: PEG-Maleimide Reaction with Cysteine
PEG-Iodoacetamide
PEG-Iodoacetamides react with sulfhydryl groups through nucleophilic substitution, forming a stable thioether bond.[10] While highly effective, these reagents can exhibit some reactivity towards other nucleophilic residues like histidine and lysine (B10760008) at higher pH values.[11]
Chemical Reaction:
Figure 2: PEG-Iodoacetamide Reaction with Cysteine
PEG-Vinyl Sulfone
PEG-Vinyl Sulfones react with thiols via a Michael-type addition to form a highly stable thioether linkage.[12] The reaction rate is generally slower than that of maleimides, which can be advantageous for controlling the PEGylation process.[5]
Chemical Reaction:
Figure 3: PEG-Vinyl Sulfone Reaction with Cysteine
PEG-Pyridyl Disulfide
PEG-Pyridyl Disulfides react with free thiols through a disulfide exchange reaction, forming a new disulfide bond between the PEG and the protein.[13] A key feature of this linkage is its reversibility in the presence of reducing agents, which can be exploited for drug delivery applications.[14]
Chemical Reaction:
Figure 4: PEG-Pyridyl Disulfide Reaction with Cysteine
Quantitative Comparison of Cysteine-Specific PEGylation Reagents
The choice of PEGylation reagent is critical and depends on the specific application, desired stability of the conjugate, and the properties of the protein. The following table summarizes key quantitative and qualitative parameters for the four major classes of cysteine-specific PEGylation reagents.
| Feature | PEG-Maleimide | PEG-Iodoacetamide | PEG-Vinyl Sulfone | PEG-Pyridyl Disulfide |
| Reaction Rate | Very Fast | Fast | Moderate to Slow | Fast |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 | 8.0 - 9.0 | 7.0 - 8.0 |
| Resulting Linkage | Thioether | Thioether | Thioether | Disulfide |
| Linkage Stability | Stable, but can undergo retro-Michael reaction (reversible) | Very Stable | Very Stable | Reversible with reducing agents |
| Specificity | High for thiols at optimal pH | Good for thiols, potential for off-target reactions at higher pH | High for thiols | High for thiols |
| Key Advantage | Rapid and efficient reaction | Forms a very stable bond | Forms a highly stable bond with slower, more controllable kinetics | Reversible linkage allows for cleavable conjugates |
| Key Disadvantage | Potential for linkage instability and hydrolysis of the maleimide group | Potential for non-specific reactions; reagent is light-sensitive | Slower reaction times | Linkage is not stable in reducing environments |
Experimental Protocols
The following protocols provide a general framework for performing cysteine-specific PEGylation. Optimization of parameters such as PEG-to-protein molar ratio, protein concentration, reaction time, and temperature is crucial for each specific protein.[7]
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. KEGG PATHWAY: Toll-like receptor signaling pathway - Reference pathway [kegg.jp]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
Methodological & Application
Application Notes and Protocols for Methoxy-PEG-C3-amide-C2-Mal Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of therapeutic proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life. The choice of the PEG linker and its reactive moiety is critical for achieving a stable and effective bioconjugate.
This document provides detailed application notes and protocols for the use of Methoxy-PEG-C3-amide-C2-Mal, a heterobifunctional PEGylation reagent. This reagent features a methoxy-terminated PEG chain, which minimizes non-specific binding and immunogenicity, and a maleimide (B117702) group that specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The C3-amide-C2 spacer is designed to provide optimal distance and flexibility between the PEG moiety and the target biomolecule.
The core of this bioconjugation strategy is the Michael addition reaction between the maleimide group and a thiol group, which forms a stable thioether bond. This reaction is highly selective for thiols under mild pH conditions (6.5-7.5), making it a popular choice for site-specific modification of biomolecules.[1] However, the stability of the resulting thiosuccinimide linkage can be a concern due to its susceptibility to a retro-Michael reaction, particularly in the presence of other thiols.[2][3] Strategies to mitigate this instability, such as hydrolysis of the succinimide (B58015) ring, are also discussed.[2]
These notes provide a comprehensive guide to performing bioconjugation using this compound, including detailed experimental protocols, data presentation in tabular format for easy comparison, and troubleshooting guidance.
Chemical Reaction Pathway
Caption: Chemical reaction of this compound with a protein's thiol group.
Experimental Workflow
Caption: A step-by-step workflow for protein PEGylation.
Data Presentation
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines increases.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins, requiring longer reaction times. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A 2:1 ratio yielded 84% efficiency for a peptide, while a 5:1 ratio gave 58% for a nanobody.[2][4] Higher ratios can drive the reaction to completion. |
| Reaction Time | 30 minutes to 2 hours at RT; Overnight at 4°C | Reaction progress should be monitored to determine the optimal time.[2] |
| Buffer Composition | Phosphate, HEPES, or Tris buffers | Avoid thiol-containing buffers (e.g., DTT, 2-mercaptoethanol) in the conjugation step. |
Table 2: Stability of Maleimide-Thiol Conjugates
| Condition | Observation | Implication |
| Incubation at 37°C for 7 days in PBS | < 5% deconjugation | The thioether bond is relatively stable in the absence of competing thiols.[5] |
| Incubation at 37°C for 7 days in 1 mM Glutathione (GSH) | >30% deconjugation | The presence of endogenous thiols can lead to a retro-Michael reaction and loss of the PEG chain.[3][5] |
| Post-conjugation hydrolysis of succinimide ring (pH 8.5-9.0) | Increased stability, resistant to retro-Michael reaction | This optional step can "lock" the conjugate and prevent payload loss in vivo.[2] |
Experimental Protocols
Preparation of Thiol-Containing Protein
Objective: To ensure the availability of free thiol groups for conjugation. Many proteins have cysteine residues forming disulfide bonds which are unreactive with maleimides.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5).
-
Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).
-
Desalting column (e.g., Sephadex G-25).
-
Degassed buffers.
Protocol:
-
Dissolve the protein in a degassed buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[6]
-
If using DTT, a stronger reducing agent, add to a final concentration of 10-100 mM and incubate for 30-60 minutes at room temperature.[6]
-
Crucially, if DTT is used, it must be removed before adding the maleimide reagent. This can be achieved using a desalting column or buffer exchange.
-
To prevent re-oxidation of the free thiols, it is recommended to include a chelating agent like EDTA (1-5 mM) in the buffers.[6]
Bioconjugation with this compound
Objective: To covalently attach the PEG-maleimide reagent to the thiol groups of the protein.
Materials:
-
Reduced protein solution from the previous step.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5).
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 fold molar excess is recommended.[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring. Protect from light if the PEG reagent is attached to a fluorescent dye.[6]
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[6]
Purification of the PEGylated Protein
Objective: To separate the PEGylated protein from unreacted PEG reagent, unconjugated protein, and other reaction components.
Methods:
-
Size Exclusion Chromatography (SEC): This is a common method for separating molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for efficient separation from the smaller, unreacted protein and PEG reagent.[7]
-
Ion Exchange Chromatography (IEX): PEG chains can shield the surface charges of the protein, altering its isoelectric point. This change in charge can be exploited for separation using IEX.[7]
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can also alter the surface hydrophobicity of the protein, which can be utilized for purification via HIC.[7]
General SEC Protocol:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unconjugated protein.
-
Collect and pool the fractions containing the purified conjugate.
Characterization of the PEGylated Protein
Objective: To confirm successful conjugation, determine the degree of PEGylation, and assess the purity and integrity of the conjugate.
Methods:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein. However, it's important to note that loss of the PEG chain can occur during SDS-PAGE analysis of maleimide-linked conjugates.[8]
-
HPLC (SEC and RP-HPLC):
-
SEC-HPLC: Can be used to assess the purity and aggregation state of the conjugate.
-
RP-HPLC: Can often separate the PEGylated protein from the unconjugated protein, providing a quantitative measure of conjugation efficiency.
-
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached per protein molecule.
Troubleshooting
Caption: A logical workflow to diagnose and resolve common issues in maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 8. creativepegworks.com [creativepegworks.com]
Site-Specific PEGylation of Therapeutic Proteins: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and decreased clearance rates.[1][2][3][4][5][6] However, random PEGylation can result in a heterogeneous mixture of products with varying biological activity. Site-specific PEGylation addresses this challenge by attaching PEG chains to predetermined locations on the protein, ensuring a homogeneous product with preserved bioactivity.[1][7] This application note provides detailed protocols for common site-specific PEGylation methods and outlines key analytical techniques for the characterization of the resulting conjugates.
Introduction
The therapeutic potential of proteins is often limited by their short in vivo half-life and potential for immunogenic responses.[3][5] PEGylation has emerged as a successful strategy to overcome these limitations.[3][5] By increasing the hydrodynamic volume of the protein, PEGylation can shield it from proteolytic degradation and reduce renal clearance.[1][6] The "second generation" of PEGylation focuses on site-specific conjugation to produce well-defined, homogeneous products with optimal therapeutic efficacy.[4] This note details protocols for N-terminal specific, cysteine-specific, and enzyme-mediated PEGylation, along with methods for product purification and characterization.
Key Strategies for Site-Specific PEGylation
Several methods have been developed for the site-specific attachment of PEG to a protein. The choice of strategy depends on the protein's structure, the desired site of modification, and the availability of specific functional groups.
N-Terminal Specific PEGylation
N-terminal PEGylation is a popular strategy as it often avoids modification of residues within the protein's active site.[1][8] This can be achieved by exploiting the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine (B10760008) residues. By controlling the reaction pH, selective modification of the N-terminus can be achieved.[9] A common method involves reductive amination using a PEG-aldehyde derivative.[9][10]
Cysteine-Specific PEGylation
Cysteine residues, due to the unique reactivity of their sulfhydryl groups, are excellent targets for site-specific modification.[1][4] When a protein contains a single, accessible cysteine residue, it can be specifically targeted.[1] Alternatively, site-directed mutagenesis can be used to introduce a cysteine residue at a desired location.[10] Reagents like PEG-maleimide are highly specific for sulfhydryl groups.[1][10]
Enzymatic PEGylation
Enzymatic methods offer high specificity for modifying proteins.[1][3][11] Transglutaminase (TGase), for example, catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as a PEG-amine derivative.[4][6][11] This allows for the specific modification of accessible glutamine residues.[6]
Experimental Protocols
Protocol 1: N-Terminal PEGylation using PEG-Aldehyde
This protocol describes the site-specific PEGylation of a therapeutic protein at its N-terminus via reductive amination.
Materials:
-
Therapeutic Protein
-
mPEG-Propionaldehyde (20 kDa)
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Sodium Phosphate (B84403) Buffer (100 mM, pH 5.0-6.5)
-
Size-Exclusion Chromatography (SEC) system
-
Reversed-Phase HPLC (RP-HPLC) system
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in 100 mM sodium phosphate buffer to a final concentration of 1-5 mg/mL.
-
Reaction Setup: Add a 5 to 10-fold molar excess of mPEG-propionaldehyde to the protein solution.
-
Reduction: Add a 20 to 50-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a pre-equilibrated SEC column.
-
Analysis: Analyze the purified fractions by RP-HPLC and SDS-PAGE to confirm the extent of PEGylation and purity.
Caption: Workflow for cysteine-specific protein PEGylation.
Protocol 3: Enzymatic PEGylation using Transglutaminase
This protocol outlines the use of transglutaminase for site-specific PEGylation at glutamine residues.
Materials:
-
Glutamine-containing Protein
-
mPEG-Amine (20 kDa)
-
Microbial Transglutaminase (mTGase)
-
Tris Buffer (100 mM, pH 7.5)
-
Ion-Exchange Chromatography (IEX) system
Procedure:
-
Protein Preparation: Dissolve the protein in Tris buffer to a final concentration of 1-5 mg/mL.
-
Reaction Setup: Add a 10-fold molar excess of mPEG-amine to the protein solution.
-
Enzymatic Reaction: Add mTGase to the mixture at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubation: Incubate the reaction at 37°C for 4-6 hours.
-
Purification: Purify the PEGylated protein using ion-exchange chromatography to separate the PEGylated species from the un-PEGylated protein and the enzyme. [10]6. Analysis: Analyze the purity and homogeneity of the final product using SDS-PAGE and IEX-HPLC. [10]
Workflow for Enzymatic PEGylation
Caption: Workflow for enzymatic protein PEGylation.
Characterization of PEGylated Proteins
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated therapeutic protein. [2][12]A combination of analytical techniques is typically employed.
| Analytical Technique | Information Provided | Reference |
| Size-Exclusion Chromatography (SEC) | Determination of aggregates and purity. Separation based on hydrodynamic radius. | [13][14] |
| Reversed-Phase HPLC (RP-HPLC) | Separation of PEGylated isomers and assessment of purity. | [13] |
| Ion-Exchange Chromatography (IEX) | Separation of species with different charge properties, useful for purifying PEGylated products. | [10] |
| SDS-PAGE | Estimation of molecular weight and assessment of PEGylation efficiency. | |
| Mass Spectrometry (MS) | Accurate molecular weight determination, identification of PEGylation sites, and confirmation of conjugate structure. Techniques include MALDI-TOF and ESI-MS. | [2][12][15][16] |
| Dynamic Light Scattering (DLS) | Measurement of molecular size and hydrodynamic radius. | [1] |
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of a site-specifically PEGylated protein.
| Parameter | Unmodified Protein | PEGylated Protein | Method |
| Apparent Molecular Weight (SDS-PAGE) | 20 kDa | ~45 kDa | SDS-PAGE |
| Molecular Weight (Mass Spectrometry) | 20,050 Da | 40,075 Da | ESI-MS |
| Purity (SEC-HPLC) | >98% | >95% | SEC-HPLC |
| Aggregation (SEC-HPLC) | <1% | <2% | SEC-HPLC |
| In vitro Bioactivity | 100% | 85% | Cell-based assay |
Conclusion
Site-specific PEGylation is a powerful technique for developing next-generation protein therapeutics with improved properties. By carefully selecting the PEGylation strategy and rigorously characterizing the resulting conjugate, it is possible to produce homogeneous, well-defined therapeutic proteins with enhanced clinical potential. The protocols and analytical methods described in this application note provide a comprehensive guide for researchers and drug developers working in this field.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Antibody-Drug Conjugates using Methoxy-PEG-C3-amide-C2-Maleimide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The choice of linker technology is critical to the success of an ADC, influencing its stability, pharmacokinetic profile, and overall therapeutic index.
The Methoxy-PEG-C3-amide-C2-Maleimide linker is a heterobifunctional linker designed for the development of ADCs. It features a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody, a stable amide bond, a short polyethylene (B3416737) glycol (PEG) spacer, and a methoxy (B1213986) group. The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life. The maleimide group allows for site-specific conjugation to cysteine residues, often engineered into the antibody, or native cysteines exposed after reduction of disulfide bonds. This results in a more homogeneous drug product with a controlled drug-to-antibody ratio (DAR).
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of ADCs utilizing the Methoxy-PEG-C3-amide-C2-Maleimide linker.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of a Model ADC
This table summarizes typical physicochemical and in vitro cytotoxicity data for a model ADC, Trastuzumab-PEG-MMAE, constructed using a PEG-maleimide linker.
| Parameter | Value | Reference |
| Antibody | Trastuzumab | N/A |
| Payload | Monomethyl Auristatin E (MMAE) | N/A |
| Linker | Methoxy-PEG-C3-amide-C2-Maleimide (or similar PEG-maleimide) | N/A |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | [1][2] |
| In Vitro Cytotoxicity (IC50) | ||
| HER2-positive (BT-474) | Low nM range | [1] |
| HER2-positive (SK-BR-3) | 0.29 nM | [3] |
| HER2-negative (MCF-7) | No significant cytotoxicity | [1] |
| Plasma Stability (% Intact ADC after 7 days) | >95% (with stabilized maleimide) | [4] |
Table 2: In Vivo Efficacy of a Model ADC in a Xenograft Model
This table presents representative in vivo efficacy data for a Trastuzumab-PEG-MMAE ADC in a mouse xenograft model of HER2-positive cancer.
| Animal Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |
| N87 human gastric cancer xenograft | Trastuzumab-mavg-MMAU DAR8 | 3 mg/kg | Durable complete response | [5] |
| N87 human gastric cancer xenograft | Trastuzumab-mpvc-MMAE DAR4 | 10 mg/kg | Tumor regrowth by day 30 | [5] |
Table 3: Pharmacokinetic Parameters of PEGylated ADCs
This table outlines key pharmacokinetic parameters for ADCs with varying PEG chain lengths, highlighting the impact of PEGylation on ADC clearance. Clearance rates are shown to decrease with longer PEG chains, up to a certain point.[6][7]
| ADC Construct | PEG Length | Clearance Rate (mL/day/kg) | Half-life (t½) | Reference |
| ADC-PEG2-MMAE | PEG2 | Increased | Shorter | [6][7] |
| ADC-PEG4-MMAE | PEG4 | Moderate | Moderate | [6][7] |
| ADC-PEG8-MMAE | PEG8 | Slower | Longer | [6][7] |
| ADC-PEG12-MMAE | PEG12 | Slower | Longer | [8] |
| ADC-PEG24-MMAE | PEG24 | Slowest | Longest | [2][9] |
Experimental Protocols
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: PBS, pH 7.4, containing 1 mM EDTA
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a calculated amount of TCEP solution to the antibody solution to achieve a molar ratio of TCEP to antibody of 2.5:1 for partial reduction.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Equilibrate a desalting column with Reaction Buffer according to the manufacturer's instructions.
-
Apply the reduced antibody solution to the desalting column to remove excess TCEP.
-
Collect the fractions containing the purified reduced antibody.
-
Determine the protein concentration and the number of free thiol groups per antibody using a spectrophotometer and Ellman's reagent, respectively.
Protocol 2: Conjugation of Methoxy-PEG-C3-amide-C2-Maleimide-Payload to Antibody
This protocol details the conjugation of the maleimide-functionalized linker-payload to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Methoxy-PEG-C3-amide-C2-Maleimide-Payload (e.g., MMAE) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer: PBS, pH 7.4, containing 1 mM EDTA
-
Quenching solution: N-acetylcysteine (NAC) solution (10 mM)
Procedure:
-
To the purified reduced antibody solution, add the Methoxy-PEG-C3-amide-C2-Maleimide-Payload solution in a slight molar excess (e.g., 1.5-fold excess of linker-payload to free thiols). The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.
-
Quench the reaction by adding an excess of NAC solution (e.g., 5-fold molar excess over the initial maleimide concentration) and incubate for an additional 20 minutes.
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC and the determination of its key characteristics.
Materials:
-
Crude ADC solution from Protocol 2
-
Size-Exclusion Chromatography (SEC) system and column
-
Hydrophobic Interaction Chromatography (HIC) system and column
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC. The mobile phase should be a suitable buffer such as PBS.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC. The number of conjugated drugs alters the hydrophobicity of the antibody, allowing for the separation of species with different DARs. Alternatively, UV-Vis spectrophotometry can be used by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. Mass spectrometry can also be used to determine the mass of the intact ADC and calculate the DAR.
-
Aggregation: Analyze the purified ADC for the presence of aggregates using SEC.
-
Purity: Assess the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target-positive cancer cell line (e.g., BT-474 for HER2-targeting ADC)
-
Target-negative cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC solution and unconjugated payload (for control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target-positive and target-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or free payload. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Mechanism of action of an MMAE-containing ADC.
References
- 1. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methoxy-PEG-C3-amide-C2-Maleimide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Methoxy-PEG-Maleimide Conjugation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include enhanced solubility, reduced immunogenicity, and extended circulation half-life.
The Methoxy-PEG-C3-amide-C2-Maleimide (mPEG-Mal) reagent is a thiol-reactive PEGylation agent. The methoxy (B1213986) cap ensures the inertness of one end of the PEG chain, while the maleimide (B117702) group at the other end allows for highly specific covalent attachment to sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides. The conjugation reaction proceeds via a Michael addition, forming a stable thioether bond under mild, aqueous conditions.[1] This specificity makes maleimide chemistry a "click chemistry" reaction, valued for its efficiency and selectivity.[1][2]
The Thiol-Maleimide Reaction: Mechanism and Kinetics
The core of the conjugation process is the reaction between the maleimide's electron-deficient double bond and a thiol group (specifically, the nucleophilic thiolate anion, -S⁻). This Michael addition reaction is highly efficient and chemoselective for thiols within a specific pH range.[2]
Critical Reaction Parameters
The success and specificity of the conjugation depend on several key parameters that must be carefully controlled. These include pH, stoichiometry, temperature, and the choice of buffer.
-
pH: The pH of the reaction buffer is the most critical parameter. The optimal range for selective thiol-maleimide conjugation is pH 6.5-7.5 .[2][3][4]
-
Below pH 6.5, the reaction rate decreases significantly because the concentration of the reactive thiolate anion is reduced.
-
Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis (ring-opening), rendering it inactive.[2][3] Furthermore, competitive reactions with primary amines (e.g., lysine (B10760008) residues) can occur at higher pH values.[2][3] At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.[2][5]
-
-
Stoichiometry: A molar excess of the mPEG-Maleimide reagent is typically used to ensure complete conjugation of the available thiol groups. A common starting point is a 10- to 20-fold molar excess of the PEG reagent relative to the thiol-containing molecule.[6][7][8] However, the optimal ratio may vary depending on the specific reactants and should be determined empirically.[4]
-
Temperature and Time: The reaction can be performed at room temperature (e.g., 20-25°C) for 2-4 hours or at 4°C overnight.[6][7][8] Lower temperatures can be beneficial for sensitive proteins and may help minimize side reactions.
-
Buffers and Solvents: Thiol-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES are recommended.[6] Buffers containing primary amines (like Tris or glycine) or other thiols (like DTT) must be avoided as they will compete with the reaction.[4][9] If the mPEG-Maleimide reagent has low aqueous solubility, a small amount (<10%) of a water-miscible organic solvent like DMSO or DMF can be used to prepare a stock solution before adding it to the aqueous reaction mixture.[3][9]
Data Presentation: Reaction Condition Summary
The following tables summarize the key quantitative parameters for the mPEG-Maleimide conjugation reaction.
Table 1: Effect of pH on Reaction Rate and Maleimide Stability
| pH Range | Thiol Reactivity | Maleimide Stability (Hydrolysis) | Amine Reactivity (Side Reaction) | Recommendation |
| < 6.5 | Low / Slow | High | Negligible | Not Recommended |
| 6.5 - 7.5 | Optimal | Good | Minimal | Optimal Range for Specificity [2][3] |
| 7.5 - 8.5 | High | Decreasing | Increasing | Use with caution; risk of side reactions[3] |
| > 8.5 | High | Low (Fast Hydrolysis) | High | Not Recommended[10] |
Table 2: General Protocol Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Thiol) | 10:1 to 20:1 | Starting point; requires empirical optimization.[6] |
| Protein Concentration | 1 - 10 mg/mL | A higher concentration can improve reaction kinetics. |
| Reaction Temperature | Room Temp (20-25°C) or 4°C | Lower temperature is used for sensitive molecules or longer reactions.[6][8] |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Monitor reaction progress if possible.[6][8] |
| Reducing Agent (Optional) | TCEP (10-100x excess) | Use to reduce disulfide bonds prior to conjugation. TCEP is preferred as it doesn't need to be removed.[3][4] |
| Chelating Agent (Optional) | EDTA (1-5 mM) | Prevents metal-catalyzed oxidation of thiols.[4] |
Potential Side Reactions and Mitigation Strategies
While highly specific, several side reactions can occur. Understanding these is crucial for troubleshooting and optimizing results.
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed to an unreactive maleamic acid, especially at pH > 7.5. To mitigate this, always prepare aqueous solutions of mPEG-Maleimide immediately before use and maintain the reaction pH in the optimal 6.5-7.5 range.[2][3]
-
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond is not perfectly stable and can undergo a slow reversal, especially in the presence of other high-concentration thiols (e.g., glutathione (B108866) in vivo).[3][11] This can lead to payload migration or deconjugation.[2] To create a more stable linkage, the conjugate can be incubated at a higher pH (e.g., 8.5-9.0) post-reaction to promote the hydrolysis of the succinimide (B58015) ring, which locks in the conjugate and prevents reversal.[3]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[1][3][12] This is a pH-dependent intramolecular reaction.[12]
Experimental Workflow and Protocols
The overall process involves preparing the thiol-containing molecule, performing the conjugation reaction, and purifying the final product.
Protocol: Conjugation of mPEG-Maleimide to a Protein
This protocol provides a general guideline for conjugating mPEG-Maleimide to a protein with available cysteine residues.
5.1.1 Materials and Reagents
-
Methoxy-PEG-C3-amide-C2-Maleimide (mPEG-Mal)
-
Thiol-containing protein or peptide
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (thiol-free). Degas buffer before use.
-
Reducing Buffer (Optional): Conjugation Buffer containing 5-10 mM TCEP.
-
Quenching Solution (Optional): Buffer containing a free thiol like L-cysteine or 2-mercaptoethanol (B42355) (100 mM).
-
Reagent Solvent (if needed): Anhydrous DMSO or DMF.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes).
5.1.2 Step-by-Step Procedure
-
Preparation of Protein:
-
Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
(Optional Reduction Step) If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add TCEP to a final concentration of 5-10 mM. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[4] If using DTT, excess DTT must be removed via a desalting column before proceeding.[4]
-
-
Preparation of mPEG-Maleimide Solution:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the dissolved mPEG-Mal to the protein solution while gently stirring.
-
If a stock solution in organic solvent was used, ensure the final solvent concentration in the reaction mixture does not exceed 10%.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent like L-cysteine or 2-mercaptoethanol can be added to react with any excess mPEG-Maleimide.
-
-
Purification of the Conjugate:
-
The PEGylated conjugate must be separated from unreacted PEG reagent and protein.
-
Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[13][]
-
Dialysis or Ultrafiltration: These methods are also effective for removing smaller, unreacted PEG molecules from the larger protein conjugate.[13][]
-
Ion Exchange Chromatography (IEX): This technique can be used as the PEG chains shield surface charges on the protein, altering its binding properties to the IEX resin.[][15]
-
-
Analysis and Characterization:
-
SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
HPLC (SEC or RP): To assess the purity of the final conjugate.
-
Visualizing Reaction Logic
The choice of reaction pH involves a critical trade-off between reaction efficiency and the stability of the maleimide reagent.
References
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling using Methoxy-PEG-C3-amide-C2-Mal
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, reduce immunogenicity, and improve stability.[1][2] Methoxy-PEG-C3-amide-C2-Mal is a thiol-reactive PEGylation reagent that enables the specific and stable conjugation of PEG to cysteine residues on a protein's surface.[3]
The maleimide (B117702) group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[3] This reaction is highly efficient and proceeds under mild, physiological conditions, making it a popular choice for protein modification.[4] Optimizing the molar excess of the PEG-maleimide reagent is a critical parameter to achieve the desired degree of PEGylation while minimizing unwanted side reactions and product heterogeneity. This document provides detailed protocols and application notes for the use of this compound in protein labeling, with a focus on determining the optimal molar excess.
2. Data Presentation: Molar Excess and Conjugation Efficiency
The efficiency of the PEGylation reaction is highly dependent on the molar ratio of the PEG-maleimide reagent to the thiol groups on the protein. A sufficient molar excess is required to drive the reaction to completion, but an excessive amount can lead to non-specific modifications and difficulties in purification. The optimal molar ratio is protein-specific and should be determined empirically.
Below is a summary of recommended starting molar excess ratios and reported conjugation efficiencies from literature.
| Target Molecule | Methoxy-PEG-Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | 2:1 | 30 min | 84 ± 4% | [5] |
| cRGDfK (peptide) | 3:1 | 2 hours | ~100% | [5] |
| 11A4 (nanobody) | 5:1 | 2 hours | 58 ± 12% | [5] |
| 11A4 (nanobody) | 20:1 | 2 hours | ~70% | [5] |
| General Protein | 10:1 to 20:1 | 2-4 hours | Sufficient for most applications | [4] |
3. Experimental Protocols
3.1. Materials and Reagents
-
Protein of interest: Containing at least one free cysteine residue.
-
This compound: Store at -20°C, protected from moisture.
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5. The buffer should be free of thiol-containing reagents.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, and optionally, a mass spectrometer for characterization.
3.2. Protein Preparation
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Note: It is not necessary to remove TCEP before adding the maleimide reagent. Avoid using DTT or β-mercaptoethanol as they need to be removed prior to the reaction.
-
-
Degas the buffer to minimize the re-oxidation of thiols to disulfides.
3.3. PEGylation Reaction
-
Allow the this compound reagent to warm to room temperature before opening the vial.
-
Prepare a stock solution of the PEG reagent in the reaction buffer. The concentration will depend on the desired molar excess.
-
Add the calculated volume of the PEG-maleimide stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of PEG-maleimide to the protein.[4]
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if using a fluorescently-labeled PEG.
3.4. Quenching the Reaction
-
To stop the reaction and consume any unreacted PEG-maleimide, add a 5-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of PEG-maleimide.
-
Incubate for an additional 30 minutes at room temperature.
3.5. Purification of the PEGylated Protein
-
The PEGylated protein conjugate can be purified from unreacted PEG, protein, and quenching reagent using chromatography.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller, unreacted components.
-
Ion-Exchange Chromatography (IEX): This method can be used to separate PEGylated species based on differences in their charge properties compared to the unmodified protein.
3.6. Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified product by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
UV-Vis Spectrophotometry: Determine the protein concentration by measuring the absorbance at 280 nm.
-
Mass Spectrometry: For a precise determination of the degree of PEGylation, the molecular weight of the conjugate can be determined using mass spectrometry.[6][7][8][9][10]
4. Visualizations
4.1. Signaling Pathway of PEGylated Interferon (IFN)
PEGylated interferons are used in the treatment of viral infections and some cancers. They exert their effects by activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that have antiviral, antiproliferative, and immunomodulatory effects.[6][7]
Caption: PEG-Interferon signaling via the JAK-STAT pathway.
4.2. Experimental Workflow for PEGylated Protein Drug Development
The development of a PEGylated protein therapeutic is a multi-step process that begins with the selection of the protein and PEG reagent and progresses through conjugation, purification, characterization, and preclinical and clinical evaluation.
Caption: Workflow for PEGylated protein drug development.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylated antibodies and antibody fragments for improved therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinPGx [clinpgx.org]
- 8. Pegylated interferon alpha targets Wnt signaling by inducing nuclear export of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 10. Long Acting PEGylated Interferon: Application of PEG | Biopharma PEG [biochempeg.com]
Optimizing Maleimide-Thiol Conjugation: A Guide to Maximizing Efficiency and Specificity through pH Control
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conjugation of maleimides to thiol-containing molecules is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules. The success of this Michael addition reaction is critically dependent on the reaction's pH. This document provides a detailed guide to understanding and optimizing the pH for maleimide-thiol conjugation, offering structured data, experimental protocols, and visual aids to ensure efficient and specific covalent bond formation.
Introduction to Maleimide-Thiol Chemistry
Maleimide-thiol chemistry is a widely used method for bioconjugation due to its high selectivity for thiol groups under mild, physiological conditions.[1] The reaction involves the nucleophilic attack of a thiol group (typically from a cysteine residue in a protein) on the double bond of a maleimide (B117702) ring, resulting in the formation of a stable thioether bond.[1][2] This specificity allows for the precise modification of biomolecules.
However, the reactivity of both the thiol and the maleimide is heavily influenced by the pH of the reaction buffer. The thiol group must be in its nucleophilic thiolate anion form to react, while the maleimide group is susceptible to hydrolysis at alkaline pH.[3] Therefore, careful optimization of the reaction pH is paramount to achieving high conjugation efficiency while minimizing undesirable side reactions.
The Critical Role of pH in Maleimide-Thiol Conjugation
The pH of the reaction buffer is the most critical parameter governing the rate and selectivity of the maleimide-thiol reaction.[1] The optimal pH range for this conjugation is generally considered to be between 6.5 and 7.5.[1][2][4]
-
Below pH 6.5: The concentration of the reactive thiolate anion is reduced as the thiol group (pKa ~8.5) is predominantly in its protonated, less nucleophilic form. This leads to a significant decrease in the reaction rate.[1][3]
-
Above pH 7.5: While the reaction rate with thiols may be faster, two significant side reactions become prominent:
-
Reaction with Amines: The maleimide group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues, leading to a loss of selectivity.[1][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3][4]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[4][5] This hydrolysis rate increases with increasing pH.[4][6]
-
Data Summary: pH Effects on Maleimide-Thiol Conjugation
The following tables summarize the key effects of pH on the maleimide-thiol reaction, providing a clear comparison for experimental design.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [1]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Recommended Buffer Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and minimizing side reactions. [1][2][4] |
| Buffer System | Phosphate-buffered saline (PBS), HEPES, Tris | Non-thiol containing buffers that maintain stable pH.[7][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C for sensitive proteins to minimize degradation (overnight reaction); Room temperature for faster kinetics (30 min - 2 hours).[1] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | A molar excess of maleimide drives the reaction to completion.[1][3] For smaller molecules like peptides, a lower ratio (e.g., 2:1) may be optimal.[3][5][9] |
Visualizing the Reaction Landscape
The following diagrams illustrate the key chemical reactions and the influence of pH on the conjugation process.
Caption: The Michael addition reaction between a thiol and a maleimide forms a stable thioether conjugate.
Caption: The effect of pH on maleimide reactivity and the formation of side products.
Experimental Protocols
This section provides detailed methodologies for key experiments related to maleimide-thiol conjugation.
General Protocol for Protein-Maleimide Conjugation
This protocol describes a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0-7.5. Degas the buffer before use to prevent thiol oxidation.[3]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[10]
-
Quenching Reagent: Free thiol such as L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.[1][3]
-
Anhydrous DMSO or DMF for dissolving the maleimide compound.
Procedure:
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a common starting point).[1][3] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[11] Protect from light if using a fluorescent maleimide.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted maleimide, add a free thiol like L-cysteine to a final concentration of 1-10 mM.
-
-
Purification of the Conjugate:
Protocol for Determining Conjugation Efficiency using Ellman's Reagent
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free thiols before and after conjugation to determine the reaction efficiency.[3]
Materials:
-
Ellman's Reagent Solution (e.g., 4 mg/mL DTNB in 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Protein samples (before and after conjugation)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute the protein samples (pre- and post-conjugation) to a suitable concentration in the Reaction Buffer.
-
Reaction: To 50 µL of the diluted protein sample, add 2.5 mL of the Reaction Buffer.
-
Blank Measurement: Measure the absorbance of the solution at 412 nm to get a blank reading.
-
DTNB Addition: Add 100 µL of the Ellman's Reagent Solution to the cuvette, mix well, and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 412 nm.
-
Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law (ε of 2-nitro-5-thiobenzoate (TNB) at 412 nm is 14,150 M⁻¹cm⁻¹). The conjugation efficiency is determined by the reduction in the number of free thiols after the reaction.
Workflow for pH Optimization
Caption: A logical workflow for systematically optimizing the pH of a maleimide-thiol conjugation reaction.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Maleimide-Thiol Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: Reaction pH is too low (<6.5). | Increase the reaction pH to the optimal range of 6.5-7.5.[3] |
| Maleimide Hydrolysis: Reaction pH is too high (>7.5) or maleimide reagent was stored improperly in an aqueous solution.[3][4] | Lower the reaction pH to 6.5-7.5. Prepare maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[3] | |
| Thiol Oxidation: Free thiols have formed disulfide bonds. | Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer.[3] If necessary, pre-treat the protein with a reducing agent like TCEP. | |
| Lack of Specificity (Reaction with Amines) | High pH: The reaction pH is above 7.5. | Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.[1][4] |
| Product Instability | Retro-Michael Reaction: The thioether bond can be reversible, especially if an N-terminal cysteine is involved.[2][12] | Consider strategies like hydrolyzing the thiosuccinimide ring post-conjugation at a slightly alkaline pH to form a more stable ring-opened product.[3] Avoid using N-terminal cysteines for conjugation where possible.[12] |
Conclusion
The pH is a critical parameter that profoundly influences the efficiency and specificity of maleimide-thiol conjugation. By maintaining the reaction pH within the optimal range of 6.5 to 7.5, researchers can maximize the formation of the desired thioether conjugate while minimizing side reactions such as maleimide hydrolysis and reaction with primary amines. The protocols and data presented in this application note provide a comprehensive guide for scientists and drug development professionals to successfully implement and optimize their maleimide-thiol conjugation strategies, leading to the robust and reliable production of well-defined bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bachem.com [bachem.com]
Application Notes and Protocols for Disulfide Bond Reduction in Methoxy-PEG-C3-amide-C2-Mal Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins and peptides, known as PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. The reaction of a maleimide-functionalized PEG, such as Methoxy-PEG-C3-amide-C2-Mal, with free thiol groups on cysteine residues is a highly specific and efficient method for creating stable bioconjugates.[1][2][3][4] However, in many proteins, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive towards maleimides.[2][3][4][5][6] Therefore, a critical preceding step is the reduction of these disulfide bonds to generate free sulfhydryl (-SH) groups, making them available for conjugation.[2][3][4][5][6]
These application notes provide detailed protocols for the reduction of disulfide bonds in preparation for reaction with this compound, a common maleimide-activated PEG reagent. The protocols cover the use of two common reducing agents, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT), and offer guidance on optimizing reaction conditions for efficient and specific conjugation.
Choosing a Reducing Agent: TCEP vs. DTT
The selection of an appropriate reducing agent is crucial for successful conjugation. TCEP and DTT are the most commonly used reagents for disulfide bond reduction in proteins, each with distinct advantages and disadvantages.
Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free reducing agent that is highly effective over a broad pH range (1.5-9.0).[7][8][9][10] It is odorless, stable in air, and its reaction is irreversible.[7][8][9][10] A significant advantage of TCEP is that it does not have to be removed prior to the maleimide (B117702) conjugation step, as it reacts very slowly with maleimides.[4][9][11]
Dithiothreitol (DTT) , also known as Cleland's reagent, is a potent reducing agent with an optimal pH range of 7.0-8.5.[7][12][13] It is a thiol-containing compound, and therefore, excess DTT must be removed from the reaction mixture before the addition of the maleimide-PEG to prevent it from competing with the protein's free thiols.[4][5] DTT is also prone to air oxidation.[7][13]
Quantitative Comparison of TCEP and DTT
| Parameter | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | Reference(s) |
| Optimal pH Range | 1.5 - 9.0 | 7.0 - 8.5 | [7] |
| Reaction Rate | Rapid, often complete in < 5 minutes at room temperature. | Slower, particularly at lower pH. | [7][8] |
| Stability in Air | Highly stable. | Prone to oxidation. | [7][13] |
| Reaction Reversibility | Irreversible. | Reversible. | [7] |
| Need for Removal | Not typically required before maleimide reaction. | Must be removed before maleimide reaction. | [4][14] |
| Odor | Odorless. | Slight sulfur smell. | [10] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
This protocol describes the reduction of disulfide bonds in a protein sample using TCEP prior to conjugation with this compound.
Materials:
-
Protein sample containing disulfide bonds
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl)
-
Reaction Buffer: Degassed Phosphate Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5.[1][2][5] Buffers should not contain any thiol compounds.[1][2][5]
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)[1][2]
Procedure:
-
Protein Preparation:
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP HCl in water (e.g., 200 mM).[7]
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][3][4][5] The optimal molar excess may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[4][7]
-
-
Maleimide-PEG Preparation:
-
Conjugation Reaction:
-
Add the dissolved maleimide-PEG reagent to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is typically recommended as a starting point.[1][4][5]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[1][4][5] If the PEG reagent is light-sensitive, protect the reaction from light.
-
-
Purification:
Protocol 2: Disulfide Bond Reduction using DTT
This protocol outlines the reduction of disulfide bonds using DTT, followed by the removal of excess DTT before the maleimide conjugation step.
Materials:
-
Protein sample containing disulfide bonds
-
Dithiothreitol (DTT)
-
Reaction Buffer: Degassed Phosphate Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5.[1][2][5]
-
DTT Removal Column (e.g., desalting column)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)[1][2]
Procedure:
-
Protein Preparation:
-
DTT Reduction:
-
Removal of Excess DTT:
-
Maleimide-PEG Preparation:
-
Conjugation Reaction:
-
Add the dissolved maleimide-PEG reagent to the DTT-free, reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[1][4][5]
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if necessary.[1][4][5]
-
-
Purification:
Visualizing the Workflow and Mechanisms
Experimental Workflow
Caption: General workflow for the reduction and PEGylation of proteins.
Mechanism of Disulfide Reduction by TCEP
Caption: Simplified mechanism of disulfide bond reduction by TCEP.
Thiol-Maleimide Reaction
Caption: The reaction between a free thiol and a maleimide group.
Conclusion
The reduction of disulfide bonds is a prerequisite for the successful conjugation of proteins with maleimide-activated PEG derivatives. Both TCEP and DTT are effective reducing agents, with the choice depending on the specific requirements of the experiment. TCEP offers the convenience of a one-pot reaction, while DTT may be preferred in certain contexts despite the need for a subsequent removal step. By following these detailed protocols and considering the comparative data, researchers can optimize their PEGylation strategies to produce well-defined and therapeutically effective bioconjugates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. agscientific.com [agscientific.com]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchers.mq.edu.au [researchers.mq.edu.au]
Application Notes and Protocols for Peptide PEGylation with Methoxy-PEG-C3-amide-C2-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to a longer circulating half-life, reduced immunogenicity, increased solubility, and enhanced stability against proteolytic degradation.
This document provides detailed application notes and protocols for the site-specific PEGylation of cysteine-containing peptides using Methoxy-PEG-C3-amide-C2-Mal (CAS: 883993-35-9). The maleimide (B117702) group of this reagent reacts specifically with the thiol group of a cysteine residue, forming a stable thioether bond. This allows for precise control over the location of PEG attachment, which is crucial for preserving the peptide's biological activity.
Chemical Structure of this compound:
-
Systematic Name: α-[3-(3-Maleimido-1-oxopropyl)amino]propyl-ω-methoxy, polyoxyethylene[1]
-
Molecular Formula: (C₂H₄O)nC₁₁H₁₆N₂O₄[4]
The structure consists of a methoxy-terminated polyethylene glycol (mPEG) chain linked via a stable amide bond to a propyl spacer, which is in turn connected to an ethyl-maleimide functional group.
Reaction Mechanism
The conjugation of this compound to a cysteine-containing peptide proceeds via a Michael addition reaction. The thiol group (-SH) of the cysteine residue acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), resulting in the formation of a stable thioether linkage.[5]
Applications
The targeted PEGylation of peptides with this compound has numerous applications in drug development, including:
-
Prolonging Half-Life: Increasing the hydrodynamic volume of the peptide reduces renal clearance, thereby extending its circulation time in the body.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the peptide surface, reducing its recognition by the immune system.
-
Enhancing Stability: PEGylation can protect the peptide from degradation by proteases.
-
Improving Solubility: The hydrophilic nature of the PEG polymer can increase the solubility of hydrophobic peptides.
-
Drug Delivery: PEGylated peptides can be used to improve the delivery of therapeutic agents to target tissues.
A notable example is the PEGylation of therapeutic peptides like GLP-1 (Glucagon-Like Peptide-1) and insulin (B600854), where extending their half-life can lead to improved glycemic control with less frequent administration.
Experimental Protocols
This section provides a detailed protocol for the PEGylation of a cysteine-containing peptide with this compound, followed by purification and characterization of the conjugate.
Materials
-
Cysteine-containing peptide (lyophilized)
-
This compound (mPEG-Mal)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0
-
Quenching Solution: 1 M L-cysteine in reaction buffer
-
Purification Buffers (for SEC): e.g., Phosphate Buffered Saline (PBS), pH 7.4
-
Solvents for analysis: Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
Experimental Workflow
Caption: Workflow for peptide PEGylation with this compound.
Step-by-Step Protocol
-
Peptide Preparation:
-
Allow the lyophilized cysteine-containing peptide and this compound to equilibrate to room temperature.
-
Degas the Reaction Buffer by sparging with nitrogen or argon gas for at least 15 minutes to prevent oxidation of the cysteine thiol group.
-
Dissolve the peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
PEGylation Reaction:
-
Dissolve the this compound in the Reaction Buffer immediately before use.
-
Add the this compound solution to the peptide solution. A molar excess of the PEG reagent (e.g., 1.5 to 5-fold) is recommended to drive the reaction to completion.
-
Gently mix the reaction solution and incubate at room temperature for 2 hours. The reaction can be monitored by RP-HPLC to assess its completion.
-
-
Quenching the Reaction:
-
To consume any unreacted this compound, add the quenching solution (L-cysteine) to a final concentration of 10-20 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the PEGylated Peptide:
-
The PEGylated peptide can be purified from unreacted peptide, excess PEG reagent, and quenching agent using Size Exclusion Chromatography (SEC).
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect fractions. The PEGylated peptide will elute earlier than the unreacted peptide due to its larger size.
-
Monitor the elution profile using UV absorbance at 280 nm (if the peptide contains tryptophan or tyrosine) or 214 nm.
-
Pool the fractions containing the purified PEGylated peptide.
-
-
Characterization of the PEGylated Peptide:
-
RP-HPLC: Analyze the purity of the collected fractions. The PEGylated peptide will have a longer retention time than the unmodified peptide.
-
LC-MS: Confirm the molecular weight of the PEGylated peptide. The mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG polymer attached to the peptide.[1]
-
Data Presentation
The following tables present representative data for the PEGylation of a hypothetical 1.5 kDa peptide containing a single cysteine residue with a 5 kDa this compound.
Table 1: Reaction Conditions and Purity
| Parameter | Value |
| Peptide Concentration | 2 mg/mL |
| Molar Ratio (Peptide:mPEG-Mal) | 1:3 |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Purity (by RP-HPLC) | >95% |
Table 2: Characterization of Unmodified and PEGylated Peptide
| Species | Theoretical Mass (Da) | Observed Mass (Da) by LC-MS |
| Unmodified Peptide | 1500 | 1500.7 |
| PEGylated Peptide | ~6500 | 6501.2 (Monoisotopic peak of major PEG species) |
Signaling Pathways of PEGylated Peptides
PEGylation is often applied to peptides that act on cell surface receptors to modulate downstream signaling pathways. By extending the half-life of these peptides, their therapeutic effect can be prolonged. Below are examples of signaling pathways influenced by such peptides.
GLP-1 Receptor Signaling
PEGylated GLP-1 analogues are used in the treatment of type 2 diabetes. They activate the GLP-1 receptor, leading to enhanced glucose-dependent insulin secretion.
Caption: PEGylated GLP-1 signaling pathway in pancreatic β-cells.[3][5][6][7][8]
Insulin Receptor Signaling
PEGylation of insulin can prolong its action, leading to sustained activation of the insulin receptor and downstream pathways that regulate glucose uptake and metabolism.
Caption: PEGylated Insulin signaling pathway in muscle and adipose cells.[9][10][11][12][13]
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Insulin signaling and its application [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
Application Notes and Protocols for Creating Stable Protein-PEG Conjugates with Methoxy-PEG-C3-amide-C2-Mal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulation half-life, improve stability, increase solubility, and reduce immunogenicity.[1]
This document provides detailed application notes and protocols for the site-specific conjugation of proteins using Methoxy-PEG-C3-amide-C2-Mal, a thiol-reactive PEG reagent. The maleimide (B117702) group of this reagent reacts specifically with the sulfhydryl group of a cysteine residue on a protein via a Michael addition reaction to form a stable thioether bond.[2] These protocols will guide the user through the conjugation process, purification of the conjugate, and subsequent characterization and stability assessment.
Chemical Reaction and Mechanism
The core of the conjugation process is the reaction between the maleimide group of the this compound and a free thiol (sulfhydryl) group from a cysteine residue on the protein. This reaction is a Michael addition, which is highly efficient and selective for thiols within a specific pH range.[2]
Experimental Protocols
Materials and Reagents
-
Protein with at least one accessible cysteine residue
-
This compound (e.g., from MedChemExpress, CAS 883993-35-9)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.
-
Characterization Equipment: SDS-PAGE system, HPLC system, Mass Spectrometer (e.g., MALDI-TOF).
Protein Preparation (with Disulfide Bond Reduction)
If the target cysteine residue is involved in a disulfide bond, a reduction step is necessary.
-
Dissolve the protein in a degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Add a 50-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column or dialysis against the conjugation buffer. It is critical to remove the reducing agent as it will compete with the protein's thiol group for reaction with the maleimide.
PEGylation Reaction
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Add the PEG-maleimide stock solution to the protein solution. The optimal molar ratio of PEG-maleimide to protein can vary, but a starting point of 10:1 to 20:1 is common.[3][4] For smaller peptides, a 2:1 ratio may be optimal, while for larger proteins like nanobodies, a 5:1 ratio has been shown to be effective.[5]
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]
-
To quench the reaction, add a small molecule thiol like L-cysteine to react with any unreacted maleimide.
Purification of the Protein-PEG Conjugate
Size-Exclusion Chromatography (SEC) is a common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[6]
-
Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC) with the desired mobile phase (e.g., 150 mM phosphate-buffered saline, pH 7.0).[7][8]
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein.
-
Collect the fractions corresponding to the mono-PEGylated protein.
Characterization of the Protein-PEG Conjugate
SDS-PAGE Analysis
-
Prepare samples of the un-PEGylated protein, the reaction mixture, and the purified conjugate.
-
Run the samples on a polyacrylamide gel (the percentage of which depends on the protein size).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will show a significant upward shift in apparent molecular weight compared to the unmodified protein due to the increased hydrodynamic radius.
SEC-HPLC Analysis
-
Use an SEC-HPLC method similar to the one described for purification.
-
Analyze the purified conjugate to assess its purity and check for the presence of aggregates, which would elute earlier than the monomeric conjugate.
Mass Spectrometry (MALDI-TOF)
-
Prepare the purified conjugate sample for MALDI-TOF analysis. A common matrix for proteins is sinapinic acid.[9]
-
Mix the sample with the matrix solution and spot it onto a MALDI target plate.
-
Acquire the mass spectrum.
-
The mass of the conjugate should be equal to the mass of the protein plus the mass of the attached PEG molecule. This confirms the successful conjugation and allows for the determination of the degree of PEGylation.
Data Presentation: Factors Influencing Conjugation and Stability
The success of the PEGylation and the stability of the final conjugate are dependent on several factors.
| Parameter | Recommended Range/Condition | Rationale and Notes |
| pH | 6.5 - 7.5 | Balances efficient thiol-maleimide reaction with minimal maleimide hydrolysis and side reactions with amines.[2][3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer reaction times to minimize protein degradation. |
| Molar Ratio (PEG:Protein) | 2:1 to 20:1 | The optimal ratio is protein-dependent and should be empirically determined.[5][10] |
| Conjugate Stability | Thioether bond is susceptible to retro-Michael reaction | The bond can undergo cleavage in the presence of other thiols, such as glutathione.[11] |
| Succinimide (B58015) Ring Hydrolysis | Occurs at physiological pH | The ring-opened product is more stable and resistant to the retro-Michael reaction.[6][12] |
Stability of the Protein-PEG Conjugate
The thioether bond formed between the protein and the maleimide-PEG is generally stable, but it can be susceptible to a retro-Michael reaction, leading to deconjugation. This is particularly relevant in biological systems where other thiols, like glutathione, are present.[11]
A study comparing a maleimide-PEG conjugate to a more stable mono-sulfone-PEG conjugate found that after seven days at 37°C in the presence of 1 mM reduced glutathione, less than 70% of the maleimide-PEG conjugate remained intact, while over 90% of the mono-sulfone-PEG adduct was stable.[3] This highlights the importance of assessing the stability of maleimide-based conjugates for long-term applications. The hydrolysis of the succinimide ring in the linker can increase the stability of the conjugate by making it resistant to the retro-Michael reaction.[6][12]
Conclusion
The use of this compound provides a reliable method for the site-specific PEGylation of proteins containing accessible cysteine residues. By carefully controlling the reaction conditions, particularly pH and the molar ratio of reactants, high conjugation efficiencies can be achieved. Subsequent purification and thorough characterization are essential to ensure the quality and homogeneity of the final protein-PEG conjugate. The stability of the resulting thioether bond should be evaluated, especially for therapeutic applications where the conjugate will be exposed to biological environments containing other thiols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. agilent.com [agilent.com]
- 8. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in maleimide-PEG conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly low yield, encountered during maleimide-polyethylene glycol (PEG) conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my maleimide-PEG conjugation yield consistently low or non-existent?
Answer: Low conjugation efficiency is a common problem that can be attributed to several factors, primarily revolving around the reactivity of the maleimide (B117702) and thiol groups, as well as the reaction conditions. A systematic approach to troubleshooting is recommended.[1][2][3][4]
Primary areas to investigate:
-
Maleimide-PEG Reagent Quality: The maleimide group is susceptible to hydrolysis, which renders it inactive.
-
Availability of Free Thiols: The target thiol (-SH) groups on your protein or molecule may not be available for reaction.
-
Reaction Conditions: The pH, temperature, and buffer composition are critical for a successful conjugation.
-
Stoichiometry: An inappropriate molar ratio of maleimide-PEG to your target molecule can limit the reaction.
Question 2: How can I determine if the problem lies with my maleimide-PEG reagent?
Answer: The stability of the maleimide group is crucial for a successful conjugation. Hydrolysis of the maleimide ring is a primary cause of reagent inactivity.[5]
Possible Cause: Maleimide Hydrolysis The maleimide ring can be opened by hydrolysis, especially in aqueous solutions and at pH values above 7.5.[5] This forms an unreactive maleamic acid, leading to a significant drop in conjugation efficiency.
Solutions:
-
Proper Storage: Store your maleimide-PEG reagent as a dry powder at -20°C.[6][7]
-
Fresh Stock Solutions: Prepare stock solutions of the maleimide-PEG reagent in an anhydrous solvent like DMSO or DMF immediately before use.[7][8][9] Avoid long-term storage of aqueous solutions of maleimides.[9]
-
pH Control: Maintain the reaction pH between 6.5 and 7.5 to minimize hydrolysis.[5][10]
Question 3: My maleimide-PEG seems fine. How do I check if the issue is with my thiol-containing molecule?
Answer: The availability of a reactive free thiol (sulfhydryl) group on your protein or peptide is a prerequisite for the conjugation reaction.
Possible Cause: Thiol Oxidation Free thiol groups can readily oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides.[7] This can be a significant issue, especially if your protein contains cysteine residues.
Solutions:
-
Disulfide Bond Reduction: If your protein has disulfide bonds, they must be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[7][8][9] Dithiothreitol (DTT) can also be used, but it must be completely removed before the conjugation step to prevent it from competing with your target molecule.[7][8]
-
Prevent Re-oxidation: Use degassed buffers for the reaction to minimize dissolved oxygen.[7][8] Including a chelating agent like EDTA (1-5 mM) in your buffer can also help by sequestering metal ions that can catalyze thiol oxidation.[11]
-
Quantify Free Thiols: Before proceeding with the conjugation, you can quantify the concentration of free thiols in your sample using an Ellman's Assay. This will help you to determine the amount of available reactive sites.[12]
Question 4: What are the optimal reaction conditions for maleimide-PEG conjugation?
Answer: The reaction conditions, particularly pH and buffer composition, play a pivotal role in the efficiency and specificity of the conjugation.
Key Parameters:
-
pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[5][10] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the reaction with primary amines (e.g., on lysine (B10760008) residues) becomes more competitive.[5][10]
-
Buffer Choice: Use buffers that do not contain primary amines (like Tris or glycine) or thiols.[1][13] Phosphate-buffered saline (PBS) and HEPES are commonly used and recommended buffers.[8][13]
-
Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[6][14][15] The optimal time may need to be determined empirically for your specific molecules.
Question 5: What molar ratio of maleimide-PEG to my protein/peptide should I use?
Answer: The stoichiometry of the reactants is a critical parameter to optimize for achieving high conjugation efficiency.
General Guideline: It is common practice to use a molar excess of the maleimide-PEG reagent to drive the reaction to completion. A starting point of a 10 to 20-fold molar excess of the maleimide-PEG reagent over the available free thiols is often recommended.[6][8][13][15]
However, the optimal ratio can vary significantly depending on the specific molecules being conjugated. For instance, for a small peptide, a 2:1 maleimide to thiol ratio might be optimal, whereas for a larger protein like a nanobody, a 5:1 ratio might yield better results.[6] It is advisable to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific application.[8][16]
Question 6: How do I remove the excess, unreacted maleimide-PEG after the reaction?
Answer: Removing the unreacted maleimide-PEG is crucial for obtaining a pure conjugate and for preventing non-specific reactions in downstream applications.
Quenching the Reaction: Before purification, it is good practice to quench the reaction to deactivate any remaining unreacted maleimide groups. This can be done by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.[14]
Purification Methods: The choice of purification method depends on the size and properties of your conjugate.
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger PEGylated conjugate from the smaller, unreacted maleimide-PEG and quenching agent.[9][14][][18] Desalting columns are a convenient format for this.[8][9]
-
Dialysis: This method can also be used to remove small molecules from the conjugate, although it is generally a slower process.[15]
-
Ultrafiltration: This technique can be used to concentrate the sample and remove smaller impurities.[9]
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-PEG Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective and efficient reaction with thiols while minimizing maleimide hydrolysis.[5][10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction, while 4°C may be preferred for sensitive proteins.[6][14][15] |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | Should be optimized for specific reactants.[6][14][15] |
| Molar Ratio (Maleimide-PEG:Thiol) | 10:1 to 20:1 (starting point) | A molar excess of the maleimide reagent drives the reaction towards completion.[6][8][13][15] |
| Buffer | PBS, HEPES | Use non-amine, non-thiol containing buffers to avoid side reactions.[1][8][13] |
| Additives | 1-5 mM EDTA | Chelates metal ions to help prevent thiol oxidation.[11] |
Table 2: Influence of pH on Maleimide Stability
| pH | Temperature (°C) | Stability |
| 5.5 | 37 | High stability, very slow hydrolysis |
| 7.4 | 20 | Moderate stability |
| 7.4 | 37 | Faster hydrolysis compared to 20°C |
| 9.0 | 37 | Low stability, rapid hydrolysis |
Data adapted from a study on 8-arm PEG-maleimide.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare Protein Solution: Dissolve your protein or peptide in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[7][8]
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[7][8]
-
Incubate: Incubate the mixture for 20-60 minutes at room temperature.[7][8][14]
-
Proceed to Conjugation: The reduced protein solution can typically be used directly in the conjugation reaction without the need to remove the TCEP.[14]
Protocol 2: General Maleimide-PEG Conjugation
-
Prepare Maleimide-PEG Stock Solution: Immediately before use, dissolve the maleimide-PEG reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][14]
-
Combine Reactants: Add the desired molar excess of the maleimide-PEG stock solution to the reduced protein solution from Protocol 1.[14]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction vessel can be gently mixed during this time.[14][15]
Protocol 3: Quenching the Conjugation Reaction
-
Prepare Quenching Agent: Prepare a stock solution of a small molecule thiol such as cysteine or 2-mercaptoethanol.
-
Add to Reaction: Add the quenching agent to the reaction mixture to a final concentration sufficient to react with the excess maleimide-PEG.
-
Incubate: Incubate for approximately 15-30 minutes at room temperature.[19]
Protocol 4: Purification by Size Exclusion Chromatography (SEC)
-
Equilibrate Column: Equilibrate a size exclusion chromatography column (e.g., a desalting column) with a suitable buffer, such as PBS.[14]
-
Load Sample: Load the quenched conjugation reaction mixture onto the column.[14]
-
Elute: Elute the sample with the equilibration buffer. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted reagents.[14]
-
Collect and Pool Fractions: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein). Pool the fractions containing the purified conjugate.[14]
-
Concentrate (Optional): The purified conjugate can be concentrated using methods like ultrafiltration.[14]
Protocol 5: Quantification of Free Thiols using Ellman's Assay
-
Prepare Reagents:
-
Assay Procedure:
-
Calculate Concentration:
Mandatory Visualization
Caption: General experimental workflow for maleimide-PEG conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Desired reaction pathway and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tocris.com [tocris.com]
- 9. biotium.com [biotium.com]
- 10. broadpharm.com [broadpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. broadpharm.com [broadpharm.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methoxy-PEG-C3-amide-C2-Mal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Methoxy-PEG-C3-amide-C2-Mal, with a primary focus on preventing its hydrolysis to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a PEGylation reagent. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain linked to a maleimide (B117702) functional group via a stable amide linker. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form stable thioether bonds. This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.
Q2: What is hydrolysis in the context of this reagent and why is it a concern?
A2: Hydrolysis refers to the reaction of the maleimide ring with water, which opens the ring to form a maleamic acid derivative. This derivative is unreactive towards thiol groups.[1] Therefore, hydrolysis of the unreacted this compound prior to conjugation will lead to a loss of reactivity and result in low or no PEGylation of your target molecule.
Q3: What are the main factors that contribute to the hydrolysis of the maleimide group?
A3: The primary factors that accelerate the hydrolysis of the maleimide group are:
-
Aqueous Solutions: Prolonged exposure to water will lead to hydrolysis.
-
High pH: The rate of hydrolysis increases significantly at neutral to alkaline pH (pH > 7).[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
Q4: How should I properly store this compound to prevent hydrolysis?
A4: To maintain the integrity of the reagent, it should be stored at -20°C in a desiccated, dark environment.[2] For long-term storage of solutions, dissolve the compound in a dry, water-miscible (aprotic) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C or -80°C.[1][3] Avoid repeated freeze-thaw cycles.
Q5: What is the optimal pH for performing a conjugation reaction with this reagent?
A5: The ideal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[1] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized. At pH values above 7.5, the reaction with primary amines can become a competing side reaction, and the rate of hydrolysis increases.[1]
Q6: Can the bond formed between the maleimide and a thiol be reversed?
A6: Yes, the thiosuccinimide linkage formed between the maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols.[4] This can lead to deconjugation or payload exchange. Interestingly, hydrolysis of the thiosuccinimide ring after conjugation can stabilize the linkage and prevent this reversal.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | Hydrolysis of this compound: The maleimide ring has been hydrolyzed prior to the reaction. | - Prepare aqueous solutions of the reagent immediately before use. - For storage, use a dry, aprotic solvent like DMSO or DMF. - Perform the conjugation reaction at a pH between 6.5 and 7.5.[1] |
| Oxidation of thiol groups on the target molecule: Thiols have formed disulfide bonds and are no longer available for reaction. | - Reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA in your buffers to sequester metal ions that can catalyze oxidation. | |
| Suboptimal reaction conditions: The pH, temperature, or reaction time may not be ideal for your specific molecule. | - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. - Perform a time-course experiment to determine the optimal reaction time. - Reactions are typically run for 2-4 hours at room temperature or overnight at 4°C. | |
| Inconsistent results between experiments | Variability in reagent stability: The age and storage of the this compound may differ. | - Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles of the entire stock. - Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[2] |
| Presence of competing nucleophiles: Primary or secondary amines in the buffer (e.g., Tris) can react with the maleimide at higher pH. | - Use buffers that do not contain primary or secondary amines, such as phosphate (B84403), HEPES, or MOPS buffers. | |
| Precipitation during the reaction | Poor solubility of the reagent or target molecule: The concentration of one or both components may be too high in the reaction buffer. | - If using a stock solution of the reagent in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is not high enough to cause precipitation of the target molecule. - Optimize the concentrations of the reagent and the target molecule. |
Quantitative Data on Maleimide Hydrolysis
The stability of the maleimide group is highly dependent on pH and temperature. The following tables summarize the hydrolysis kinetics of a multi-arm PEG-maleimide, which can serve as a guide for this compound.
Table 1: Effect of pH on the Half-Life of 8-arm-PEG-Maleimide at 25°C
| Buffer | pH | Half-life (hours) |
| Citrate | 5.0 | > 240 |
| Phosphate | 6.0 | 168 |
| Phosphate | 7.0 | 48 |
| Borate | 8.0 | 12 |
Data adapted from a study on 8-arm-PEG20k-Maleimide.
Table 2: Effect of Temperature on the Half-Life of 8-arm-PEG-Maleimide in Phosphate Buffer at pH 7.0
| Temperature (°C) | Half-life (hours) |
| 4 | 120 |
| 25 | 48 |
| 37 | 24 |
Data adapted from a study on 8-arm-PEG20k-Maleimide.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein with available free thiols.
Materials:
-
This compound
-
Thiol-containing protein
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2 (thiol-free)
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the reagent (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect from light if the target molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the starting amount of the PEG-maleimide reagent.
-
-
Purification:
-
Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography or another suitable purification method.
-
Protocol 2: HPLC Method for Assessing Maleimide Stability
This protocol describes a general HPLC method to quantify the amount of intact this compound and its hydrolyzed form.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 300 nm (the maleimide group has a characteristic absorbance around 300 nm which is lost upon hydrolysis)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer (e.g., phosphate buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).
-
Incubate the solution under the desired conditions (e.g., specific temperature and time).
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC system at various time points.
-
Monitor the chromatogram for the peak corresponding to the intact this compound and the appearance of a new peak corresponding to the hydrolyzed product.
-
-
Quantification:
-
The percentage of intact maleimide can be calculated by integrating the peak area of the intact reagent and comparing it to the total peak area of the intact and hydrolyzed forms.
-
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Reaction pathways of this compound.
References
Technical Support Center: Maleimide-Thiol Bioconjugation
Welcome to the Technical Support Center for maleimide-thiol bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of the maleimide-thiol linkage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability in the thioether bond formed between a maleimide (B117702) and a thiol is a retro-Michael reaction. This reaction is reversible and can lead to the dissociation of the conjugate, especially in the presence of other thiols like glutathione (B108866), which is abundant in vivo.[1][2] This deconjugation can result in the loss of the conjugated payload, leading to reduced efficacy and potential off-target effects.[2][3]
Q2: What is maleimide hydrolysis and how does it affect the conjugation reaction and stability?
A2: Maleimide hydrolysis is a reaction where the maleimide ring opens to form a maleamic acid derivative, which is unreactive towards thiols.[4] This hydrolysis is particularly favorable at pH values above 7.5.[4] While hydrolysis of the unreacted maleimide is a competing side reaction that can reduce conjugation efficiency, post-conjugation hydrolysis of the thiosuccinimide ring can be beneficial. The resulting ring-opened product is stabilized and no longer susceptible to the retro-Michael reaction, thus enhancing the long-term stability of the conjugate.[1][5]
Q3: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low conjugation efficiency can arise from several factors. Here's a troubleshooting guide to address this issue:
-
Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the thiol. It is crucial to use freshly prepared maleimide solutions and work within the optimal pH range of 6.5-7.5.[4]
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] To prevent this, degas buffers to remove oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]
-
Incomplete Disulfide Bond Reduction: If your protein or peptide has disulfide bonds, they must be reduced prior to conjugation using reducing agents like TCEP or DTT.[1]
-
Suboptimal pH: The reaction should be performed in a buffer with a pH between 6.5 and 7.5 for optimal efficiency and selectivity for thiols over amines.[1][4]
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is critical. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific molecules.[1]
Troubleshooting Guides
Issue 1: My final conjugate is unstable and shows payload loss over time.
This is a common issue, often linked to the reversibility of the maleimide-thiol linkage.
Root Cause Analysis:
The thioether bond formed is susceptible to a retro-Michael reaction, leading to deconjugation.[1] This is particularly problematic in biological systems where other thiols, such as glutathione, can react with the released maleimide.[1]
Solutions:
-
Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0 for a short period).[1] The resulting ring-opened structure is significantly more stable.[1]
-
Use of Stabilizing Maleimides: Employ next-generation maleimides, such as N-aryl maleimides, which are designed to have faster hydrolysis rates of the thiosuccinimide ring, leading to a more stable final product.[3][6]
-
Alternative Chemistries: For applications requiring very high stability, consider alternative bioconjugation strategies that form irreversible bonds, such as those based on vinyl sulfones.[6]
Data Presentation
Table 1: Factors Affecting Maleimide-Thiol Conjugate Stability
| Factor | Effect on Stability | Recommended Conditions |
| pH | Higher pH (>7.5) increases maleimide hydrolysis but can also promote post-conjugation ring-opening for stabilization. Lower pH (<6.5) slows down the conjugation reaction. | Optimal conjugation pH: 6.5-7.5.[1][4] For post-conjugation hydrolysis, a brief incubation at pH 9.0 can be used.[1] |
| Temperature | Higher temperatures can accelerate both the conjugation reaction and the degradation of the conjugate. | Conjugation is typically performed at room temperature for 1-2 hours or at 4°C overnight.[1] |
| Presence of other Thiols | High concentrations of other thiols (e.g., glutathione in vivo) can drive the retro-Michael reaction, leading to deconjugation.[1] | Purify the conjugate immediately after the reaction to remove excess unreacted thiols. |
| Maleimide Structure | The substituents on the maleimide nitrogen can influence the rate of post-conjugation hydrolysis and thus the stability of the final adduct. | N-aryl maleimides generally lead to more stable conjugates due to faster hydrolysis of the thiosuccinimide ring.[3][6] |
Table 2: Comparison of Maleimide Linkers and Alternatives
| Linker Chemistry | Bond Formed | Stability | Key Advantages | Key Disadvantages |
| N-Alkyl Maleimide | Thioether | Moderate | Fast reaction with thiols. | Prone to retro-Michael addition and hydrolysis.[6] |
| N-Aryl Maleimide | Thioether | High | Faster hydrolysis of the thio-succinimide ring, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[6] | May require more specific reaction conditions. |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[6] | Reaction can be slower than with maleimides. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein/Peptide Preparation:
-
Dissolve the thiol-containing protein or peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1]
-
If the protein contains disulfide bonds, they must be reduced.
-
Using TCEP: Add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide.[1]
-
Using DTT: Add DTT to a final concentration of 10-100 mM and incubate at room temperature for 30-60 minutes. Excess DTT must be removed before conjugation.[1]
-
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized reagent in an anhydrous solvent like DMSO or DMF.[1]
-
Add the maleimide solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography to separate the conjugate from unreacted reagents.[1]
-
Protocol 2: Thiol Exchange Assay to Assess Conjugate Stability
-
Objective: To determine the susceptibility of a maleimide-thiol conjugate to deconjugation in the presence of a competing thiol.
-
Materials:
-
Purified maleimide-thiol conjugate.
-
High concentration solution of a competing thiol (e.g., glutathione).
-
Analysis equipment such as HPLC or LC-MS.
-
-
Procedure:
-
Incubate the purified conjugate with a significant molar excess of the competing thiol (e.g., 100-fold excess of glutathione) in a buffer at physiological pH (7.4).
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the amount of the intact conjugate and the appearance of the exchanged product over time.
-
Visualizations
Caption: Chemical pathways of maleimide-thiol adduct formation and instability.
Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.
References
Technical Support Center: Methoxy-PEG-C3-amide-C2-Mal Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methoxy-PEG-C3-amide-C2-Mal conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, particularly focusing on the retro-Michael reaction and conjugate stability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency between my thiol-containing molecule and the this compound reagent?
Answer: Low conjugation efficiency can be attributed to several factors, from reagent integrity to reaction conditions. Consider the following potential causes and solutions:
-
Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This opens the ring to form a non-reactive maleamic acid derivative.
-
Suboptimal pH: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[2][3][] Below pH 6.5, the reaction rate decreases because the thiol group is less likely to be in its reactive thiolate anion form.[3] Above pH 7.5, maleimide hydrolysis and reactions with other nucleophiles like amines become more prevalent.[3]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][]
-
-
Oxidized or Inaccessible Thiols: The target thiol groups on your molecule (e.g., cysteine residues in a protein) may have formed disulfide bonds or be sterically hindered, preventing reaction with the maleimide.
-
Solution: For molecules with disulfide bonds, a pre-reduction step is necessary. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a broad pH range and typically does not need to be removed before conjugation.[3] If using DTT (dithiothreitol), it must be removed post-reduction (e.g., using a desalting column) as it will compete for the maleimide reagent.[3] To prevent re-oxidation, consider including a chelating agent like EDTA (1-5 mM) in your buffer.[3]
-
-
Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing molecule is a critical parameter.
-
Solution: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins.[3][5] However, the optimal ratio can depend on the specific reactants and should be determined empirically. For a small peptide, a 2:1 maleimide to thiol ratio might be optimal, whereas a larger molecule could require a 5:1 ratio.[3]
-
Question: My purified this compound conjugate is unstable and appears to be degrading over time. What is the likely cause and how can I improve its stability?
Answer: The instability of maleimide-thiol conjugates is a well-documented issue, primarily due to the reversibility of the thioether linkage via a retro-Michael reaction.[2][3][6][7] This can lead to deconjugation, especially in the presence of other thiol-containing molecules like glutathione (B108866) (GSH) in a physiological environment.[8]
Here are the key factors and strategies to enhance conjugate stability:
-
Retro-Michael Reaction: This is the reversal of the Michael addition, leading to the cleavage of the thioether bond and release of the conjugated molecule.[7]
-
Strategy 1: Hydrolysis of the Succinimide (B58015) Ring: The thiosuccinimide ring formed upon conjugation can be intentionally hydrolyzed to a more stable ring-opened succinamic acid derivative.[7][9] This ring-opened form is resistant to the retro-Michael reaction.[7][9] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.
-
Strategy 2: Transcyclization: For conjugates with an N-terminal cysteine, a transcyclization reaction can occur where the N-terminal amine attacks the succinimide ring, forming a more stable six-membered ring structure.[8] This can be promoted by extended incubation in a buffered solution.[8]
-
-
Thiol Exchange: In environments containing other thiols (e.g., in vivo), the conjugated thiol can be displaced by another thiol molecule.[8]
-
Solution: The strategies mentioned above to prevent the retro-Michael reaction (hydrolysis and transcyclization) will also prevent thiol exchange. Additionally, exploring alternative conjugation chemistries that form more stable linkages, such as those using vinyl pyridinium (B92312) or carbonylacrylic reagents, can be considered if the inherent instability of the maleimide-thiol linkage is not suitable for your application.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of this compound conjugates?
A1: The retro-Michael reaction is the reverse of the initial conjugation reaction. The thioether bond formed between the maleimide group of your PEG reagent and the thiol group of your molecule breaks, leading to the dissociation of the conjugate.[7] This process can be accelerated in the presence of other thiols, such as glutathione, which is abundant in biological systems.[8]
Q2: How can I monitor the stability of my conjugate and assess the extent of the retro-Michael reaction?
A2: The stability of your conjugate can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). By incubating your conjugate under relevant conditions (e.g., in plasma or in the presence of glutathione) and analyzing aliquots at different time points, you can quantify the amount of intact conjugate remaining and identify any degradation products.
Q3: What is the optimal storage condition for this compound conjugates?
A3: For short-term storage (up to one week), it is recommended to store the purified conjugate solution protected from light at 2–8 °C. For longer-term storage, adding a protein stabilizer like BSA (5–10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01–0.03%) is advisable. Alternatively, adding 50% glycerol (B35011) and storing at -20 °C can preserve the conjugate for up to a year. It is crucial to avoid repeated freeze-thaw cycles.
Q4: Can I use Tris buffer for my conjugation reaction?
A4: It is generally not recommended to use buffers containing primary amines, such as Tris, as they can compete with the thiol-maleimide reaction, especially at higher pH values. Phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5 is a more suitable choice.
Data Presentation
The stability of maleimide-thiol conjugates is a critical parameter. The following tables summarize quantitative data on the stability of PEG-maleimide conjugates under different conditions.
Table 1: Stability of PEG-Maleimide Conjugates in the Presence of Glutathione (GSH)
| Conjugate Type | Condition | Incubation Time | % Conjugation Remaining | Reference |
| Maleimide-PEG | 1 mM GSH, 37°C | 7 days | ~70% | [10] |
| Mono-sulfone-PEG | 1 mM GSH, 37°C | 7 days | >95% | [10] |
Table 2: Stability of Maleamic Methyl Ester-based vs. Conventional Maleimide-based ADCs
| Conjugate Type | Condition | Incubation Time | % Payload Shedding | Reference |
| Maleamic methyl ester-based ADC | Excess N-acetylcysteine (NAC), 37°C | 21 days | ~9% | [11] |
| Conventional maleimide-based ADC | Excess N-acetylcysteine (NAC), 37°C | 21 days | ~31% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Protein to this compound
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2).
-
If the protein contains disulfide bonds that need to be conjugated, perform a reduction step. Add TCEP to a final concentration of 10-50 mM and incubate at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the reaction mixture.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess maleimide reagent and other small molecules.
-
Protocol 2: Assessment of Conjugate Stability in the Presence of Glutathione (GSH)
-
Sample Preparation:
-
Prepare a solution of the purified conjugate in a relevant buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of GSH in the same buffer.
-
-
Stability Assay:
-
Add the GSH stock solution to the conjugate solution to achieve a final GSH concentration that is physiologically relevant or in large excess (e.g., 5 mM).
-
As a control, prepare a sample of the conjugate in the buffer without GSH.
-
Incubate both samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction if necessary (e.g., by adding an acid like formic acid).
-
-
Analysis:
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate and any degradation products.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics.
-
Visualizations
The following diagrams illustrate the key chemical reactions and workflows discussed in this technical support guide.
References
- 1. encapsula.com [encapsula.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. confluore.com [confluore.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Maleimide-PEGylated Peptides
Welcome to the technical support center for improving the stability of maleimide-PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and implement effective stabilization strategies in their experiments.
Frequently Asked Questions (FAQs)
Q1: My maleimide-PEGylated peptide is losing its PEG chain over time. What is the likely cause?
A1: The most common cause of instability in maleimide-thiol conjugates is the reversibility of the thiosuccinimide bond formed. This linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) (GSH), which is abundant in plasma.[1][2] This reaction reforms the maleimide (B117702) and the original thiol on the peptide, leading to deconjugation. Subsequently, the maleimide-PEG can react with other thiol-containing molecules, a process often referred to as "thiol exchange" or "payload migration."[3]
Q2: I've noticed a loss of reactivity of my maleimide-PEG reagent, especially when dissolved in aqueous buffer. Why is this happening?
A2: The maleimide group is susceptible to hydrolysis, where the maleimide ring is opened to form a non-reactive maleamic acid derivative. This reaction is irreversible and is accelerated at neutral to high pH and elevated temperatures.[4][5] Storing maleimide reagents in aqueous solutions for extended periods is not recommended. For optimal reactivity, they should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][7]
Q3: What is the optimal pH for performing maleimide-thiol conjugation?
A3: The optimal pH range for the reaction between a maleimide group and a sulfhydryl (-SH) group is between 6.5 and 7.5.[3][5] Within this range, the reaction is highly specific and efficient. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues.[3]
Q4: How can I improve the stability of the linkage between my peptide and the maleimide-PEG?
A4: There are several strategies to enhance the stability of the maleimide-thiol linkage:
-
Post-conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed after conjugation. The resulting ring-opened structure is a stable thioether that is no longer susceptible to the retro-Michael reaction.[8][9][10] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).
-
Use of Next-Generation Maleimides (NGMs): Novel maleimide derivatives have been developed to be more resistant to hydrolysis and/or to form more stable conjugates. Examples include diiodomaleimides.[4]
-
Self-Hydrolyzing Maleimides: These maleimides are designed with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring shortly after conjugation, leading to a stable, ring-opened product under physiological conditions.[11][12]
-
Thiazine (B8601807) Formation for N-terminal Cysteine Peptides: If your peptide has an N-terminal cysteine, a stable thiazine structure can be formed through a rearrangement reaction. This process is favored at neutral to basic pH.[13][14][15]
Q5: My peptide has an N-terminal cysteine, and I'm observing an unexpected modification after conjugation. What could it be?
A5: When conjugating a maleimide to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring. This leads to a rearrangement, forming a six-membered thiazine ring.[13][14][15] While this can be an unexpected byproduct, the resulting thiazine linkage is significantly more stable and resistant to thiol exchange than the standard thiosuccinimide linkage.[13][14] If you wish to avoid this rearrangement, performing the conjugation at a more acidic pH (e.g., pH 5.0-5.5) can suppress it.[15][16]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Oxidized Thiols | Ensure that the cysteine residues on your peptide are in a reduced state. Pre-treat the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed prior to conjugation. Avoid DTT, as it contains a thiol and must be removed. |
| Hydrolyzed Maleimide Reagent | Prepare fresh stock solutions of the maleimide-PEG reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers. |
| Suboptimal pH | Verify that the pH of your reaction buffer is between 6.5 and 7.5. Buffers outside this range can significantly slow down the conjugation reaction or lead to side reactions.[3][5] |
| Incorrect Stoichiometry | Optimize the molar ratio of maleimide-PEG to peptide. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for labeling proteins and peptides.[6] |
Problem 2: Premature Deconjugation (Loss of PEG)
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction / Thiol Exchange | Confirm the loss of the PEG chain using LC-MS. To increase stability, consider one of the following strategies: - Post-conjugation hydrolysis: After purification, adjust the pH of the conjugate to 8.5-9.0 and incubate to promote hydrolysis of the thiosuccinimide ring.[1] - Utilize a self-hydrolyzing maleimide-PEG. [11][12] - For N-terminal cysteine peptides, promote thiazine formation by performing the conjugation at pH 7.4 or slightly higher. [13][14] |
| Cleavage During Analysis | Be aware that the thiosuccinimide linkage can be labile under certain analytical conditions, such as heating during SDS-PAGE sample preparation.[17] |
Data Presentation: Stability of Maleimide Derivatives and Conjugates
The stability of both the maleimide reagent and the resulting thiol adduct is highly dependent on the maleimide's chemical structure and the reaction conditions.
Table 1: Hydrolysis Half-life of N-substituted Maleimides at pH 7.4
| Maleimide Derivative | Half-life (t1/2) | Key Feature |
| N-methyl dibromomaleimide | 17.9 minutes | Next-generation maleimide with leaving groups. |
| N-methyl diiodomaleimide | Significantly more stable than dibromo derivative | Reduced hydrolysis rate allows for conjugation in sterically hindered systems.[4] |
| Maleimide with adjacent basic amino group | ~25 minutes (unconjugated) | Self-hydrolyzing maleimide designed for rapid hydrolysis after conjugation.[12] |
| N-aryl maleimide (-SF5 substituent) | ~6.9 times faster hydrolysis than -OMe derivative | Highly electron-withdrawing group accelerates hydrolysis.[18] |
Table 2: Stability of Thiol-Maleimide Adducts in the Presence of Glutathione (GSH)
| Adduct Type | Condition | Half-life of Conversion | Extent of Conversion |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 10 mM GSH, pH 7.4 | ~20-80 hours | 20-90% |
| NEM - N-acetylcysteine | 10 mM GSH, pH 7.4 | ~20-80 hours | 20-90% |
| N-phenylmaleimide (NPM) - MPA | 10 mM GSH | 3.1 hours | 89.5% |
| N-aminoethylmaleimide (NAEM) - MPA | 10 mM GSH | 18 hours | 12.3% |
| Thiazine Linkage | 10-fold excess GSH, pH 7.4 | Markedly slower degradation than thioether | >20 times less susceptible to GSH adduct formation |
Data synthesized from literature reports. Actual values can vary based on specific experimental conditions.[2][13][14][19]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of a maleimide-PEGylated peptide in plasma.
Materials:
-
Maleimide-PEGylated peptide of interest
-
Human, mouse, or rat plasma (stored in frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Preparation: Thaw the plasma at 37°C. Pre-warm the PBS to 37°C.
-
Incubation: Dilute the PEGylated peptide into the plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the peptide in PBS to the same concentration.
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate plasma proteins. Vortex and incubate on ice.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze by LC-MS to quantify the amount of intact PEGylated peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life.
Protocol 2: Thiol Exchange Assay with Glutathione (GSH)
This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with another thiol.
Materials:
-
Purified maleimide-PEGylated peptide
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Incubator at 37°C
-
LC-MS or HPLC system for analysis
Procedure:
-
Sample Preparation: Dissolve the purified PEGylated peptide in the phosphate buffer to a known concentration (e.g., 0.1 mM).
-
Initiate Exchange Reaction: Add a significant molar excess of GSH (e.g., 10 mM) to the peptide solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by LC-MS or HPLC to monitor the decrease of the intact PEGylated peptide and the potential formation of the GSH-PEG adduct.
-
Data Interpretation: The rate of disappearance of the starting material indicates the susceptibility of the conjugate to thiol exchange.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Competing instability and stability pathways for maleimide-thiol conjugates.
Experimental Workflow: Stability Assessment
Caption: General experimental workflow for assessing the stability of PEGylated peptides.
Logical Relationships: Troubleshooting Conjugation
Caption: Troubleshooting workflow for low maleimide-thiol conjugation efficiency.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. graphviz dot file example · GitHub [gist.github.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 19. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Optimizing Methoxy-PEG-C3-amide-C2-Mal Reactions
Welcome to the technical support center for Methoxy-PEG-C3-amide-C2-Mal reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound?
A1: this compound contains a maleimide (B117702) group that reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide. This reaction is a Michael addition that forms a stable thioether bond, covalently linking the PEG molecule to the target.[1][2] For optimal selectivity towards thiols, the reaction should be maintained at a pH between 6.5 and 7.5.[1][2][3] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3]
Q2: What are the recommended starting conditions for a conjugation reaction?
A2: For a successful conjugation, it is crucial to start with optimized conditions. A common starting point is to perform the reaction at room temperature (~20-25°C) for 1 to 4 hours in a buffer with a pH between 6.5 and 7.5.[1] A 10-20 fold molar excess of the this compound reagent is often used to ensure the reaction proceeds to completion.[4][5]
Q3: How do reaction time and temperature influence conjugation efficiency?
A3: Both time and temperature are critical parameters. Higher temperatures will increase the rate of the desired thiol conjugation but also accelerate the undesired hydrolysis of the maleimide ring.[1] Reactions at room temperature are generally faster (30 minutes to 2 hours), while reactions at 4°C are slower and may require overnight incubation but can be beneficial for sensitive proteins and help minimize maleimide hydrolysis.[1][5]
Q4: How does pH affect the stability of the maleimide group?
A4: The maleimide group is susceptible to hydrolysis, and the rate of this hydrolysis increases with higher pH.[3] It is recommended to perform conjugations in a pH range of 6.5-7.5 to balance thiol reactivity with maleimide stability.[1][3] For storage of aqueous solutions, if absolutely necessary, a slightly acidic pH of 6.0-6.5 is preferable.[4] Maleimide hydrolysis is significantly faster at pH values above 7.5.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low or No Conjugation | Inactive Maleimide: The maleimide group may have hydrolyzed. | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1] Avoid storing the reagent in aqueous buffers.[3] |
| Oxidized Thiols: The thiol groups on the target molecule may have formed disulfide bonds. | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[4][7] | |
| Incorrect pH: The reaction buffer pH may be too low, leading to protonated and less reactive thiols. | Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal thiol reactivity.[1][3] | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity and activity of the this compound can vary. | Use high-quality reagents and consider quantifying the maleimide activity before use. |
| Variable Reaction Conditions: Minor differences in temperature, time, or pH can lead to different outcomes. | Carefully control and document all reaction parameters for each experiment. | |
| Presence of Side Products | Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues.[3] | Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols.[3] |
| Hydrolyzed Maleimide: The unreacted maleimide can hydrolyze over time, creating an additional product. | Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1][4] |
Quantitative Data Summary
Table 1: Effect of Temperature and Time on Reaction Outcome
| Temperature | Recommended Time | Expected Outcome | Potential Issues |
| 4°C | 4 - 24 hours | Lower reaction rate, good for sensitive proteins, minimizes maleimide hydrolysis.[1] | The reaction may be incomplete if the incubation time is too short.[1] |
| Room Temperature (20-25°C) | 30 minutes - 4 hours | Faster reaction kinetics.[1][5] | Increased risk of maleimide hydrolysis and side reactions with sensitive proteins.[1] |
| 37°C | Not generally recommended | Significantly faster reaction, but also a much higher rate of maleimide hydrolysis.[8] | Rapid loss of maleimide reactivity. |
Table 2: Impact of Storage Temperature on Maleimide Reactivity
| Storage Temperature | Storage Duration | Decrease in Maleimide Reactivity |
| 4°C | 7 days | ~10%[9][10] |
| 20°C | 7 days | ~40%[9][10] |
Experimental Protocols
General Protocol for Protein Conjugation
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be targeted, they must first be reduced.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[1]
-
Incubate at room temperature for 30-60 minutes.[4] The protein solution is now ready for conjugation without the need to remove the TCEP.[4]
-
-
This compound Preparation:
-
Allow the vial of the PEG reagent to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF immediately before use to minimize hydrolysis.[1]
-
-
Conjugation Reaction:
-
Quenching and Purification:
Protocol for Monitoring Reaction Progress via RP-HPLC
-
Method Setup:
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Detection: UV at 280 nm (for protein) and a wavelength appropriate for any chromophore on the PEG reagent.
-
-
Analysis:
-
Inject a small aliquot of the reaction mixture at different time points.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[5]
-
The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for monitoring of the reaction progress.[5]
-
Visualizations
Caption: A typical experimental workflow for protein conjugation.
Caption: A troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
side reactions of Methoxy-PEG-C3-amide-C2-Mal with amines
Welcome to the Technical Support Center for Methoxy-PEG-C3-amide-C2-Maleimide. This guide provides detailed information to help researchers, scientists, and drug development professionals troubleshoot and optimize conjugation experiments, with a specific focus on understanding and mitigating side reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using Methoxy-PEG-C3-amide-C2-Maleimide with proteins or peptides?
A1: While Methoxy-PEG-C3-amide-C2-Maleimide is designed to react with free thiols (sulfhydryl groups) on cysteine residues, several side reactions can occur, especially under suboptimal conditions. The most common side reactions are:
-
Reaction with Amines: At pH values above 7.5, the maleimide (B117702) group can react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group.[1][2][3] This reaction is significantly slower than the thiol reaction at neutral pH but becomes more prevalent as the pH increases.[2][]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[1][2] This reaction is also accelerated by higher pH and temperature, leading to a loss of active reagent.[1][5]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[3][6] This is more prominent at physiological or higher pH.[7][8]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol is not completely stable and can reverse, particularly in environments with high concentrations of other thiols like glutathione (B108866) (a process known as "thiol exchange" or "payload migration").[1][3][9]
Q2: My conjugation yield is low. What are the common causes?
A2: Low conjugation yield is a frequent issue that can stem from several factors:
-
Maleimide Hydrolysis: The most common cause is the inactivation of the PEG-Maleimide reagent due to hydrolysis. Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[3] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[3][10]
-
Oxidized Thiols: The target thiol groups on your protein or peptide may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.[3][7]
-
Suboptimal pH: The reaction is most efficient and selective for thiols at a pH of 6.5-7.5.[1][3] At lower pH, the reaction rate decreases significantly.[7] At higher pH, hydrolysis and reaction with amines increase.[7][11]
-
Presence of Nucleophiles in Buffer: Buffers containing primary or secondary amines (e.g., Tris) or other thiols will compete with the target molecule for the maleimide.[1]
-
Incorrect Stoichiometry: An insufficient molar excess of the PEG-Maleimide reagent may lead to an incomplete reaction.[7]
Q3: I'm observing unexpected molecular weights or multiple species after my conjugation reaction. What could be happening?
A3: The presence of multiple species or unexpected masses in your analysis (e.g., HPLC-MS) typically indicates that side reactions have occurred.
-
Reaction with Lysines: If the reaction pH was above 7.5, the PEG-Maleimide may have conjugated to lysine residues in addition to cysteine residues, resulting in a heterogeneous product with varying numbers of PEG chains attached.[1][3]
-
Hydrolyzed Reagent: The starting material may contain hydrolyzed, inactive PEG that can co-purify with your desired conjugate.
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, the rearranged thiazine product may appear as a separate, though isobaric (same mass), species that might be separable by chromatography.[6]
Q4: How can I improve the stability of my final conjugate and prevent payload loss?
A4: The thioether linkage in the initial conjugate can be unstable and susceptible to a retro-Michael reaction.[3] To improve stability, especially for in vivo applications, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether. This can be achieved by incubating the purified conjugate at a basic pH (e.g., pH 8.5-9.0) until the ring-opening is complete, which can be monitored by mass spectrometry.[3] This resulting linkage is not susceptible to the retro-Michael reaction.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues during conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Inactive Maleimide Reagent: The maleimide group has been hydrolyzed. | • Always prepare aqueous solutions of PEG-Maleimide immediately before use.[3]• Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.[3][12]• Perform a maleimide quantification assay to check the activity of your reagent. |
| 2. Unavailable Thiol Groups: Target cysteines are oxidized (disulfide bonds) or inaccessible. | • Pre-reduce your protein/peptide with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes.[3][7]• If using DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.[7]• Degas buffers to remove oxygen and include 1-5 mM EDTA to chelate metal ions that catalyze oxidation.[7] | |
| 3. Suboptimal Reaction pH: pH is too low (<6.5) or too high (>7.5). | • Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5 for optimal thiol selectivity and rate.[3][7] Use a non-nucleophilic buffer like Phosphate or HEPES.[1] | |
| Poor Selectivity / Multiple Products | 1. Reaction with Amines: The reaction pH was too high (>7.5), leading to conjugation at lysine residues. | • Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols. The reaction rate with thiols is ~1000x faster than with amines at pH 7.0.[2][7] |
| 2. Thiazine Rearrangement: Conjugation to an N-terminal cysteine. | • Perform the conjugation at a more acidic pH (~6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[7] | |
| Conjugate Instability / Payload Loss | 1. Retro-Michael Reaction: Reversal of the thiol-maleimide bond in the presence of other thiols (e.g., in serum). | • After conjugation and purification, intentionally hydrolyze the succinimide (B58015) ring to form a stable succinamic acid thioether.[3]• Procedure: Adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature, monitoring by MS until hydrolysis is complete. Re-neutralize for storage.[3] |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting experiments.
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for maleimide conjugation.
Quantitative Data Summary
Table 1: pH Effects on Maleimide Reactivity
| pH Range | Primary Reaction with Thiols | Side Reaction with Amines | Maleimide Hydrolysis Rate | Recommendation |
| < 6.5 | Slow | Negligible | Slow | Use only if essential for protein stability; expect long reaction times.[7] |
| 6.5 - 7.5 | Optimal / Fast | Minimal | Moderate | Recommended range for maximal thiol selectivity and efficiency.[1][3][11] |
| > 7.5 | Fast | Significant & Competitive | Fast | Avoid unless thiol selectivity is not critical; high risk of side products.[1][2][7] |
| > 8.5 | Fast | Favored | Very Fast | Not recommended for selective conjugation.[11] |
Table 2: Recommended Reaction Buffer Components
| Component | Function | Typical Concentration | Notes |
| Phosphate or HEPES | pH Buffering | 50-100 mM | Non-nucleophilic and will not interfere with the reaction.[1] Avoid Tris. |
| NaCl | Ionic Strength | 150 mM | Mimics physiological conditions. |
| EDTA | Metal Chelator | 1-5 mM | Prevents metal-catalyzed oxidation of free thiols.[1][7] |
| TCEP (Optional) | Reducing Agent | 2-100 fold molar excess | Reduces disulfide bonds to free thiols. Does not need to be removed prior to conjugation.[7] |
Experimental Protocols
Protocol 1: General Conjugation of PEG-Maleimide to a Thiol-Containing Protein
This protocol provides a starting point for conjugating Methoxy-PEG-C3-amide-C2-Maleimide to a protein with available cysteine residues.
-
Protein Preparation and Reduction: a. Dissolve the protein in a degassed labeling buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).[1] b. If disulfide bond reduction is necessary, add TCEP to a 10-100 fold molar excess over the protein.[7] c. Incubate for 30-60 minutes at room temperature. The protein solution can be used directly without removing the TCEP.[7]
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the Methoxy-PEG-C3-amide-C2-Maleimide in a minimal amount of anhydrous DMSO or DMF.[3][7] b. Dilute this stock into the labeling buffer to a working concentration.
-
Conjugation Reaction: a. Add the PEG-Maleimide solution to the reduced protein solution. A 10-20 fold molar excess of maleimide reagent over the protein is a common starting point.[7][13] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[7][13]
-
Quenching and Purification: a. To quench any unreacted PEG-Maleimide, add a small molecule thiol like L-cysteine to a final concentration that is in excess of the starting maleimide concentration. Incubate for 15-30 minutes.[7] b. Purify the conjugate from excess reagent and quenching agent using size exclusion chromatography (SEC) or dialysis.[1][7]
-
Analysis: a. Characterize the final conjugate using SDS-PAGE (to observe the mass shift), UV-Vis spectrophotometry, and HPLC-MS to confirm the degree of labeling and identify any side products.
Protocol 2: Quantification of Maleimide Group Activity
This assay, adapted from methods using Ellman's reagent, can determine the concentration of active maleimide groups in your reagent.[14]
-
Prepare a known concentration of a thiol-containing standard (e.g., L-cysteine or mercaptoethanol) in a reaction buffer (0.1 M phosphate, pH 7.0).
-
In a separate reaction, mix your maleimide-containing sample with an excess of the thiol standard solution. Allow it to react for 15-30 minutes.
-
Add Ellman's reagent (DTNB) to both the reacted sample and a control sample (containing only the initial thiol standard).
-
Measure the absorbance at 412 nm. The amount of remaining thiol in your reacted sample is determined by comparing its absorbance to the control.
-
The amount of active maleimide is calculated as the difference between the initial amount of thiol and the amount of remaining thiol.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 13. broadpharm.com [broadpharm.com]
- 14. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 15. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted Methoxy-PEG-C3-amide-C2-Mal
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for quenching unreacted Methoxy-PEG-C3-amide-C2-Mal after conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
After conjugating this compound to a molecule with a free sulfhydryl group (e.g., a cysteine residue on a protein), any excess, unreacted maleimide (B117702) groups must be deactivated. This process, known as quenching, is crucial to prevent the unreacted PEG-maleimide from reacting non-specifically with other molecules in downstream applications, ensuring the homogeneity and stability of the final conjugate.[1][2]
Q2: How does the quenching process work?
Quenching involves adding a small molecule that contains a free thiol group to the reaction mixture. This quenching agent reacts with the excess maleimide groups, effectively capping them and rendering them inert.[1][2]
Q3: What are the common quenching agents for maleimide reactions?
Commonly used quenching agents include:
Q4: When should I perform the quenching step?
The quenching step should be performed after your primary conjugation reaction has reached completion. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system before proceeding to quench the reaction.[1]
Q5: Will the quenching agent affect my final purified product?
The quenching agent and the quenched PEG-maleimide are typically small molecules that can be removed from the final conjugate product through standard purification methods like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[1][3]
Troubleshooting Guide
Q6: I've quenched my reaction, but I'm still seeing non-specific binding in my downstream assays. What could be the issue?
This could be due to incomplete quenching. Ensure you are using a sufficient molar excess of the quenching agent and allowing the quenching reaction to proceed for an adequate amount of time. It is also important to confirm that your quenching agent is active and has not oxidized.
Q7: My final product appears to be unstable after quenching and purification. What could be the cause?
The stability of the thioether bond formed between the maleimide and the thiol can be susceptible to reversal, particularly under certain conditions. This is known as a retro-Michael reaction.[5] While quenching deactivates unreacted maleimides, it does not alter the bonds formed during the primary conjugation. If instability is observed, it may be related to the stability of the initial conjugate itself rather than the quenching step.
Q8: Can I use a reducing agent like TCEP to quench the reaction?
Tris(2-carboxyethyl)phosphine (TCEP) is a reducing agent used to break disulfide bonds and does not contain a thiol group. Therefore, it is not suitable for quenching unreacted maleimides.[2] In fact, residual TCEP can react with maleimides, so it should be removed before the conjugation reaction if used for disulfide reduction.[6][7][8]
Quantitative Data Summary
The choice of quenching agent and the reaction conditions can impact the efficiency of the quenching process. The following table summarizes recommended starting concentrations and reaction times for common quenching agents.
| Quenching Agent | Recommended Final Concentration | Recommended Reaction Time | Temperature |
| Cysteine | 10-50 mM | 15-30 minutes | Room Temperature |
| 2-Mercaptoethanol | 10-50 mM | 15-30 minutes | Room Temperature |
| Dithiothreitol (DTT) | 10-50 mM | 15-30 minutes | Room Temperature |
| Glutathione (GSH) | 10-50 mM | 30 minutes | Room Temperature |
Note: These are starting recommendations. The optimal conditions may vary depending on the specific reaction and should be determined empirically.
Experimental Protocols
Protocol: Quenching Unreacted this compound
This protocol outlines the general steps for quenching unreacted this compound following a conjugation reaction.
Materials:
-
Completed conjugation reaction mixture containing unreacted this compound.
-
Quenching agent stock solution (e.g., 1 M Cysteine in a compatible buffer).
-
Purification system (e.g., SEC column).
Procedure:
-
Prepare Quenching Agent: Prepare a fresh stock solution of your chosen quenching agent.
-
Add Quenching Agent: Add the quenching agent to the completed conjugation reaction mixture to achieve the desired final concentration (e.g., 10-50 mM).[9][10]
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.[9]
-
Purification: Proceed immediately to purify the conjugate from the excess quenching agent and the quenched PEG-maleimide using an appropriate method such as size-exclusion chromatography.[1]
Visualizations
Caption: Workflow for quenching unreacted PEG-Maleimide.
Caption: Chemical pathway of maleimide quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
long-term stability of Methoxy-PEG-C3-amide-C2-Mal conjugates in serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Methoxy-PEG-C3-amide-C2-Mal (mPEG-amide-maleimide) conjugates in serum. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the integrity and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of mPEG-maleimide conjugates.
Q1: My mPEG-maleimide conjugate is losing its payload (drug, peptide, etc.) after incubation in serum/plasma. What is the primary cause of this instability?
A: The most common cause of instability is the cleavage of the thioether bond formed between the maleimide (B117702) group and the thiol (e.g., cysteine) on your biomolecule. This linkage is susceptible to a reversible process called a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) (GSH) and albumin, which are abundant in serum.[1][2][3] This reaction leads to deconjugation and subsequent transfer of the mPEG-maleimide to other thiol-containing molecules, compromising the efficacy and potentially leading to off-target effects.[1][4]
Q2: I observe a gradual loss of my conjugate even when stored in a standard buffer. What could be happening?
A: While the primary route of degradation in serum is thiol-exchange, the maleimide group itself has limited stability in aqueous solutions. It can undergo hydrolysis, opening the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols. This hydrolysis is pH and temperature-dependent. Storing your mPEG-maleimide reagent or conjugate in aqueous buffers for extended periods can lead to a loss of reactive maleimide groups, reducing conjugation efficiency or conjugate stability.
Q3: How can I improve the long-term stability of my mPEG-maleimide conjugate?
A: A key strategy to enhance stability is to perform a post-conjugation hydrolysis step. The initial thiosuccinimide linkage can be intentionally hydrolyzed to a succinamic acid thioether.[4][5] This ring-opened form is significantly more stable and resistant to the retro-Michael reaction and thiol exchange.[5][6] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) until hydrolysis is complete, which can be monitored by mass spectrometry (a mass increase of 18 Da). Some newer "self-hydrolyzing" maleimides are designed to undergo this stabilizing ring-opening reaction spontaneously under physiological conditions.[3]
Q4: During SDS-PAGE analysis, I see an unexpected band corresponding to the unconjugated protein. Does this confirm instability in my sample?
A: Not necessarily. While it can indicate instability, it has been observed that the thiosuccinimide linkage can be labile under standard SDS-PAGE sample preparation conditions, particularly when heated at high temperatures (e.g., 95-100 °C).[7][8] This can cause an artificial loss of the PEG chain, leading to a misinterpretation of the conjugate's stability. To avoid this artifact, it is recommended to prepare SDS-PAGE samples at a lower temperature (e.g., incubate at 60-70 °C for 10-15 minutes) or use native PAGE, which can provide better resolution for PEGylated proteins without the interference of SDS.[7][9][10]
Q5: Are there more stable alternatives to maleimide linkers for thiol conjugation?
A: Yes, several alternative chemistries have been developed that form more stable linkages. These include mono-sulfone-PEG, carbonylacrylic-PEG, and vinyl-pyridinium-PEG reagents.[3][11] These alternatives are reported to form thioether bonds that are significantly more resistant to thiol exchange in serum.[4][11] For instance, a mono-sulfone-PEG conjugate was shown to be significantly more stable than a maleimide-PEG conjugate when incubated with 1 mM glutathione for seven days, retaining over 90% of its conjugation compared to less than 70% for the maleimide adduct.[11]
Data on Conjugate Stability
The stability of maleimide-thiol conjugates is highly dependent on the specific conjugate, the local chemical environment of the linkage, and the experimental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Stability of Maleimide-Thiol Conjugates in the Presence of Thiols
| Conjugate Type | Test Condition | Time Point | % Intact Conjugate | Key Finding |
| Hemoglobin-Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | < 70% | Demonstrates susceptibility to deconjugation in the presence of physiological levels of glutathione.[11] |
| N-ethylmaleimide Adducts | Glutathione | 20 - 80 hours | 10% - 80% (remaining) | Half-lives of conversion were observed in this range, highlighting the variability based on the specific thiol.[12] |
| Antibody-Drug Conjugate (ADC) | N-acetyl cysteine buffer, pH 8, 37°C | 2 weeks | ~50% | Shows significant drug loss over time in a thiol-containing buffer.[13] |
| Model Peptide-Maleimide | 10-fold excess GSH, pH 7.4, 25°C | 25 hours | ~85% | Indicates that even with a stabilized conjugate, some degradation occurs.[1] |
Table 2: Comparative Stability of Different Thiol-Reactive Linkers
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Key Finding |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | < 70% | Serves as a baseline for comparison.[11] |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | > 90% | Significantly more stable than the corresponding maleimide-PEG conjugate under the same conditions.[4][11] |
| Phenyloxadiazole Sulfone | Human Plasma, 37°C | 72 hours | ~80% (for a stable site) | Improved stability compared to maleimide conjugates at sites known to be labile. |
| Vinylpyrimidine | Human Serum | 8 days | ~100% | Shows superior stability with no observable transfer of the payload.[4] |
Experimental Protocols
Protocol 1: In Vitro Serum/Plasma Stability Assay using HPLC
This protocol outlines a general method for assessing the stability of an mPEG-maleimide conjugate in a biological matrix over time.
-
Materials and Reagents:
-
Purified mPEG-maleimide conjugate (e.g., PEGylated protein).
-
Human or animal serum/plasma (freshly prepared or properly stored).
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Reverse-phase HPLC system with a column suitable for protein analysis (e.g., C4, C8).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
-
Procedure:
-
Prepare a stock solution of the conjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Spike the conjugate stock solution into the serum or plasma to achieve a final concentration of approximately 100-200 µg/mL. Mix gently by inversion.
-
Immediately take a "Time 0" (T=0) aliquot. This sample will serve as the baseline control. Store it at -80°C until analysis.
-
Incubate the remaining serum/plasma mixture at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72, 96 hours), withdraw aliquots and immediately freeze them at -80°C to stop the degradation reaction.
-
Sample Preparation for HPLC: Thaw the samples. Depending on the nature of your conjugate and potential interference from serum proteins, you may need to perform a sample cleanup step, such as affinity purification (e.g., using Protein A/G beads for antibody conjugates) or precipitation.
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient to separate the intact conjugate from degradation products and serum proteins (e.g., a linear gradient from 20% to 80% Mobile Phase B over 30 minutes).
-
Monitor the elution profile using UV detection at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact conjugate for each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in serum/plasma.
-
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes the steps to hydrolyze the thiosuccinimide ring after conjugation to form a more stable linkage.
-
Materials and Reagents:
-
Purified mPEG-maleimide conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
High pH buffer, such as borate (B1201080) buffer (50 mM, pH 9.0) or phosphate buffer (50 mM, pH 8.5).
-
Neutral storage buffer (e.g., PBS, pH 7.4).
-
LC-MS system for monitoring the reaction.
-
Buffer exchange columns (e.g., desalting columns).
-
-
Procedure:
-
Following the initial conjugation reaction and purification of the conjugate, exchange the buffer to the high pH buffer (pH 8.5-9.0).
-
Incubate the conjugate solution at room temperature (or 37°C to accelerate the reaction) for 2 to 16 hours. The optimal time should be determined empirically.
-
Monitor the progress of the hydrolysis reaction using LC-MS. Look for a mass increase of 18.01 Da, corresponding to the addition of one water molecule to the succinimide (B58015) ring.
-
Once the hydrolysis is complete (i.e., the peak for the unhydrolyzed conjugate is minimal or gone), stop the reaction by exchanging the conjugate into the neutral storage buffer (pH 7.4).
-
The resulting conjugate with the hydrolyzed (ring-opened) linker is now ready for use and will exhibit enhanced stability against thiol exchange.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the stability of mPEG-maleimide conjugates.
Caption: Instability pathway of mPEG-maleimide conjugates in serum.
Caption: Workflow for enhancing conjugate stability via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Strategies to Minimize Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to troubleshoot and minimize protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors. Key causes include intermolecular cross-linking, especially when using bifunctional PEG reagents which can link multiple protein molecules together.[1] High protein concentrations increase the proximity of molecules, raising the likelihood of aggregation.[1] Furthermore, suboptimal reaction conditions such as pH, temperature, and buffer composition can compromise protein stability, leading to the exposure of hydrophobic regions that promote aggregation.[1] The quality of the PEG reagent is also critical; impurities or the presence of diol in a supposedly monofunctional reagent can result in unintended cross-linking.[1] Finally, pre-existing aggregates in the initial protein sample can act as seeds, accelerating further aggregation during the reaction.[2]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to effectively detect and quantify protein aggregates.[1]
-
Size Exclusion Chromatography (SEC): This is a primary method where aggregates, being larger, elute earlier than the desired monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in the solution, making it effective for detecting the presence of larger aggregates.[1]
-
SDS-PAGE (non-reducing): Under non-reducing conditions, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weights of the various species in the sample, confirming the presence of multimers.[1]
-
Turbidity Measurement: A simple method where an increase in the turbidity of the reaction mixture, measured by a UV-Vis spectrophotometer, indicates the formation of insoluble aggregates.[1]
Q3: What is the role of the PEG reagent itself in causing aggregation?
The properties of the PEG reagent are critical. Homobifunctional PEGs, which have reactive groups at both ends, carry an inherent risk of cross-linking multiple protein molecules, leading directly to aggregation.[1] The length and structure of the PEG chain can also influence interactions with the protein surface, which may sometimes induce conformational changes that favor aggregation.[1][3] Moreover, the purity of the PEG reagent is paramount; contamination with a di-functional PEG in a mono-functional PEG stock can cause significant and unexpected cross-linking.[1]
Q4: Can excipients be used to prevent aggregation during the reaction?
Yes, incorporating stabilizing excipients into the reaction buffer is a highly effective strategy.[1]
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These act as protein stabilizers, often through a mechanism of preferential exclusion.[1]
-
Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to suppress non-specific protein-protein interactions that can lead to aggregation.[1]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and reduce surface tension.[1]
Q5: How does pH influence aggregation in PEGylation?
The pH of the reaction is a critical parameter that affects both reaction specificity and protein stability, thereby influencing aggregation.[2] For amine-reactive PEGylation (e.g., mPEG-aldehyde), a lower pH (around 5.0-6.5) favors the selective modification of the N-terminal alpha-amine over lysine (B10760008) residues.[2] This selectivity can reduce the degree of PEGylation and the risk of aggregation.[2] Conversely, neutral to high pH (7.0 and above) increases the reactivity of lysine residues, which can lead to multi-PEGylation and a higher propensity for aggregation if it compromises the protein's conformational stability.[2]
Troubleshooting Guide: High Aggregation During PEGylation
Problem: I am observing significant precipitation and/or soluble aggregates during my protein PEGylation experiment.
This step-by-step guide provides a systematic approach to troubleshoot and mitigate aggregation.
Step 1: Verify Protein and Reagent Quality
Before optimizing the reaction, ensure the starting materials are not the source of the problem.
-
Protein Purity: Confirm that the initial protein solution is monomeric and free of pre-existing aggregates using SEC or DLS.[2] Pre-existing aggregates can seed the formation of new aggregates.[2]
-
Buffer Composition: Use buffers that do not contain primary amines (e.g., Tris), as these will compete with the protein for the PEG reagent.[2] Suitable buffers include phosphate, HEPES, and acetate.[2]
-
PEG Reagent Quality: Ensure the PEG reagent is of high quality and stored correctly. If using a monofunctional PEG, verify its purity and low diol content.[1]
Step 2: Optimize Reaction Conditions
Systematically screen key reaction parameters to find the optimal conditions for your specific protein. It is highly recommended to perform small-scale screening experiments before proceeding to larger batches.[1]
Table 1: Recommended Screening Parameters for PEGylation Optimization
| Parameter | Recommended Range to Test | Rationale for Minimizing Aggregation |
|---|---|---|
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce intermolecular interactions and the probability of aggregation.[1] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A lower molar excess of PEG can reduce the extent of multi-PEGylation, which can lead to aggregation.[1][2] |
| pH | 6.0, 7.0, 7.4, 8.0 | Screening pH helps find the best balance between protein stability and reaction efficiency.[1][2] |
| Temperature | 4°C, Room Temperature (~22°C) | Lowering the temperature slows the reaction rate, which can favor controlled PEGylation over aggregation.[1] |
Step 3: Control the Reaction Rate
A rapid, uncontrolled reaction can favor intermolecular cross-linking over the desired intramolecular modification.
-
Lower the Temperature: Performing the reaction at 4°C is a common and effective method to slow the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a set period (e.g., 3-4 additions over 1 hour).[1] This keeps the instantaneous concentration of reactive PEG low.
Step 4: Incorporate Stabilizing Excipients
If optimizing the primary conditions is not sufficient, the addition of stabilizers to the reaction buffer can significantly reduce aggregation.[1]
Table 2: Common Stabilizing Excipients for PEGylation Reactions
| Excipient | Typical Concentration | Mechanism of Action |
|---|---|---|
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion of the excipient from the protein surface.[1] |
| Arginine | 50-100 mM | Acts as an aggregation suppressor by interfering with non-specific protein-protein interactions.[1] |
| Polysorbate 20 / 80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents surface-induced adsorption and aggregation.[1] |
Step 5: Consider Alternative PEGylation Strategies
If aggregation persists, a different chemical approach may be necessary.
-
Switch PEG Reagent: If using a bifunctional linker, switch to a monofunctional PEG to eliminate the possibility of intermolecular cross-linking.[1]
-
Site-Specific PEGylation: Employ chemistries that target specific sites, such as the N-terminus (at lower pH) or an engineered cysteine residue, to create a more homogeneous product with a lower aggregation risk.[2][4]
Key Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable non-amine buffer).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
A series of reaction buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
-
Set up Screening Matrix: In microcentrifuge tubes or a 96-well plate, set up a series of small-scale reactions (50-100 µL). Vary one parameter at a time (e.g., pH) while keeping others constant.[1]
-
Initiate Reaction: Add the activated PEG solution to the protein solution and mix gently.
-
Incubate: Incubate the reactions under the desired temperature conditions (e.g., 4°C or room temperature) for a set period (e.g., 2-4 hours or overnight) with gentle agitation.[1]
-
Quench Reaction (Optional): If necessary, stop the reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine (B1666218) if using an amine-reactive PEG).
-
Analyze: Analyze a small aliquot from each reaction by SDS-PAGE and SEC-HPLC to determine the degree of PEGylation and the amount of aggregation.
Protocol 2: Analysis of Aggregates by Non-Reducing SDS-PAGE
Objective: To visualize high-molecular-weight aggregates formed via cross-linking.
Methodology:
-
Sample Preparation: Mix an aliquot of the PEGylation reaction with a non-reducing loading buffer (i.e., a buffer lacking reducing agents like β-mercaptoethanol or DTT). Do not boil the sample if the protein is heat-sensitive.
-
Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris). Include lanes for the unmodified protein and molecular weight markers.
-
Run Gel: Perform electrophoresis according to the manufacturer's instructions.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: The unmodified protein will appear as a single band. Successful PEGylation will result in bands with higher molecular weight. Intermolecular cross-linking and aggregation will be visible as very high-molecular-weight species near the top of the gel or in the stacking gel.[1]
Protocol 3: Quantification of Aggregates by SEC-HPLC
Objective: To separate and quantify soluble aggregates from the monomeric PEGylated product.
Methodology:
-
System Setup: Use an HPLC system equipped with a suitable size-exclusion column and a UV detector (typically set at 280 nm). Equilibrate the column with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject a filtered aliquot of the PEGylation reaction mixture.
-
Chromatography: Run the sample through the column at a constant flow rate. Molecules will separate based on their hydrodynamic radius.
-
Data Analysis:
-
Aggregates, having the largest size, will elute first in the chromatogram.[1]
-
The desired monomeric PEGylated protein will elute after the aggregates.
-
Unmodified protein and free PEG (if it absorbs at the detection wavelength) will elute last.
-
Integrate the peak areas to calculate the relative percentage of aggregates, monomer, and other species.
-
Visual Guides
Caption: A workflow for systematically troubleshooting aggregation during protein PEGylation.
Caption: Key causes of PEGylation-induced aggregation and corresponding mitigation strategies.
References
Validation & Comparative
mass spec analysis of Methoxy-PEG-C3-amide-C2-Mal conjugates
An objective comparison of mass spectrometry techniques for the analysis of Methoxy-PEG-C3-amide-C2-Mal conjugates, crucial linkers in modern biotherapeutics, reveals distinct advantages and challenges associated with each method. The inherent heterogeneity and polydispersity of the polyethylene (B3416737) glycol (PEG) chain, combined with the reactive maleimide (B117702) group, demand high-performance analytical strategies for accurate characterization.[1][2] High-resolution mass spectrometry (HRMS) platforms, particularly ESI-Orbitrap and ESI-Q-TOF, are frequently employed, alongside the more traditional MALDI-TOF, each offering unique capabilities for the structural elucidation and quantification of these complex molecules.
The choice of analytical technique is heavily influenced by the specific requirements of the analysis, whether it be precise mass determination of the intact conjugate, identification of conjugation sites, or quantification in a complex biological matrix.[3][4] Electrospray ionization (ESI) is often coupled with liquid chromatography (LC) for online separation and is favored for its soft ionization and automated workflow, though it can produce complex spectra with multiple charge states for large, polydisperse molecules like PEG conjugates.[1][5] Matrix-assisted laser desorption/ionization (MALDI) is advantageous for its tendency to produce primarily singly charged ions, simplifying spectra for high-mass molecules, but may offer lower resolution than ESI-based methods.[5][6]
Comparison of Mass Spectrometry Platforms
The selection of a mass spectrometry platform is critical for achieving the desired analytical depth. High-resolution instruments are essential for resolving the isotopic distribution of large conjugates and accurately identifying small mass changes corresponding to modifications or degradation.[7][8]
| Parameter | ESI-Q-TOF | ESI-Orbitrap | MALDI-TOF |
| Mass Analyzer | Quadrupole - Time of Flight | Orbitrap | Time of Flight |
| Typical Resolution | Up to 60,000 FWHM[9] | Up to 240,000 FWHM[9] | ~20,000 - 40,000 FWHM |
| Typical Mass Accuracy | < 5 ppm[9] | < 3 ppm[8][9] | 10 - 50 ppm |
| Key Advantages | - High acquisition speed- Good for qualitative & quantitative analysis[9]- Robust and widely available | - Highest resolution and mass accuracy[7][8]- Excellent for resolving complex isotopic patterns and subtle mass shifts[8] | - Primarily produces singly charged ions, simplifying spectra[5][6]- High tolerance for salts and buffers- Good for determining average molecular weight and polydispersity[5] |
| Limitations for Conjugate Analysis | Can produce complex, overlapping charge state envelopes for heterogeneous PEG conjugates, requiring deconvolution[2] | Slower scan speeds compared to Q-TOF[9]- Potential for spectral complexity from multiple charges, though less problematic with high resolution | Lower resolution and mass accuracy compared to ESI-HRMS platforms- LC coupling is offline and more complex |
Analytical Workflow for PEG-Maleimide Conjugates
The comprehensive analysis of a this compound conjugate, from sample preparation to final data interpretation, involves a multi-step workflow. This process is designed to separate the conjugate from impurities, achieve optimal ionization, and perform detailed mass analysis to confirm identity, purity, and structural integrity.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible analysis of PEG-maleimide conjugates. Below are representative protocols for both LC-MS and MALDI-TOF analysis, synthesized from common practices in the field.
Representative LC-MS Protocol for Intact Conjugate Analysis
This protocol is suitable for analyzing a PEG-maleimide conjugate attached to a peptide or small protein using a high-resolution instrument like a Q-TOF or Orbitrap.
-
Sample Preparation :
-
Prepare the conjugate sample at a concentration of approximately 1 mg/mL in water or a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297) for native analysis).
-
For denaturing analysis, dilute the sample in 0.1% formic acid in water/acetonitrile (95:5 v/v).
-
Ensure the final sample volume for injection is around 5-10 µL.
-
-
Liquid Chromatography (LC) :
-
Column : Reversed-Phase C18, 1.7 µm, 2.1 x 150 mm.[10]
-
Mobile Phase A : 0.1% Formic Acid (v/v) in Water.[10]
-
Mobile Phase B : 0.1% Formic Acid (v/v) in Acetonitrile.[10]
-
Flow Rate : 0.4 mL/min.
-
Gradient :
-
0-5 min: 5% B
-
5-65 min: 5% to 95% B (linear gradient)
-
65-70 min: 95% B
-
70-72 min: 95% to 5% B
-
72-80 min: 5% B (re-equilibration)
-
-
Column Temperature : 40-60 °C.
-
-
Mass Spectrometry (MS) :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Mass Range : m/z 500 - 4000.
-
Capillary Voltage : 3.5 - 4.5 kV.
-
Source Temperature : 120 - 150 °C.
-
Desolvation Temperature : 350 - 450 °C.
-
Data Acquisition : Acquire full scan MS data. For Orbitrap instruments, use a resolution setting of at least 140,000.
-
Charge Reduction (Optional) : For highly complex spectra, introduce a charge-reducing agent like 0.2-1% triethylamine (B128534) post-column to simplify the charge state distribution.[11]
-
-
Data Analysis :
-
Use deconvolution software (e.g., Thermo Scientific™ ReSpect™, Agilent MassHunter) to convert the multiply charged ESI spectrum into a zero-charge mass spectrum to determine the intact mass and polydispersity of the conjugate.
-
Representative MALDI-TOF Protocol
This protocol is suitable for rapid screening and determining the average molecular weight of a PEG-maleimide conjugate.
-
Sample and Matrix Preparation :
-
Dissolve the conjugate sample to a final concentration of 1 mg/mL in a 50:50 acetonitrile:water solution with 0.1% TFA.[12]
-
Prepare a saturated matrix solution. A common matrix for PEGylated molecules is alpha-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).[12] Dissolve the matrix in the same solvent as the sample.
-
Mix the sample and matrix solutions in a 1:1 ratio (v/v).
-
-
Spotting :
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely (dried-droplet method).
-
-
Mass Spectrometry (MALDI-TOF) :
-
Instrument : e.g., Bruker ultrafleXtreme.[12]
-
Ionization Mode : Positive ion.
-
Detection Mode : Reflector mode for higher resolution or linear mode for very high mass analytes.[12]
-
Laser Power : Use the minimum power necessary for good signal intensity to avoid in-source fragmentation.
-
Mass Range : Calibrate the instrument across a wide mass range that encompasses the expected molecular weight of the conjugate.
-
Data Acquisition : Average 500-1000 laser shots per spot to obtain a high-quality spectrum.
-
-
Data Analysis :
-
Analyze the resulting spectrum to identify the peak corresponding to the singly charged conjugate ([M+H]+ or [M+Na]+).
-
Determine the average molecular weight from the peak centroid and assess the polydispersity from the peak width. The spectrum can also reveal the presence of unconjugated starting materials.[12]
-
References
- 1. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. enovatia.com [enovatia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Characterization of ADCs by Orbitrap LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Accurate-Mass Mass Spectrometry Enabling In-Depth Characterization of in Vivo Biotransformations for Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. lcms.cz [lcms.cz]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying PEGylation Efficiency: Methoxy-PEG-C3-amide-C2-Mal in Focus
For researchers, scientists, and drug development professionals, the precise and efficient modification of therapeutic proteins is paramount. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This guide provides a comprehensive comparison of PEGylation using Methoxy-PEG-C3-amide-C2-Mal (a maleimide-functionalized PEG) against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal PEGylation strategy.
This compound is a thiol-reactive PEGylation reagent that specifically targets cysteine residues on proteins and peptides. This specificity allows for a high degree of control over the site of PEG attachment, which can be crucial for preserving the biological activity of the therapeutic molecule. This guide will delve into the quantitative aspects of PEGylation efficiency, comparing maleimide- chemistry with other prevalent methods, and provide detailed protocols for the most common quantification techniques.
Comparative Analysis of PEGylation Efficiency
The efficiency of a PEGylation reaction is a critical parameter, typically assessed by the degree of PEGylation (the number of PEG molecules per protein) and the overall yield of the conjugated product. While direct, side-by-side comparative studies across all PEGylation chemistries on a single protein are limited in the public domain, existing research provides valuable benchmarks.
| PEGylation Reagent | Functional Group | Target Residue(s) | Reported Efficiency | Protein/Molecule Studied | Reference |
| This compound | Maleimide | Cysteine | >80% | Engineered Hemoglobin | [1] |
| mPEG-SPA (Succinimidyl Propionate) | NHS-Ester | Lysine, N-terminus | 100% (optimized) | Bovine Serum Albumin (BSA) Nanoparticles | |
| mPEG-Aldehyde | Aldehyde | N-terminus, Lysine | Yield and selectivity are highly dependent on pH and reaction time | Lysozyme, scFv | [2][3] |
| Mono-sulfone-PEG | Mono-sulfone | Cysteine | >80% | Engineered Hemoglobin | [1] |
Note: The reported efficiencies are highly dependent on the specific protein, reaction conditions (pH, temperature, molar ratio of reactants), and the analytical method used for quantification. The data presented should be considered as a guide and not as absolute values applicable to all systems.
Experimental Workflows
A typical workflow for protein PEGylation and subsequent efficiency analysis involves several key steps, from the initial reaction to the final quantification.
Detailed Experimental Protocols
Accurate quantification of PEGylation efficiency relies on robust and well-documented analytical methods. Below are detailed protocols for commonly used techniques.
Quantification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unconjugated protein.
Principle: The area under the curve for the PEGylated protein peak is compared to the total area of all protein-related peaks to determine the percentage of conjugation.[4]
Protocol:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G4000SWXL) with a mobile phase appropriate for the protein of interest (e.g., 100 mM sodium phosphate, 300 mM NaCl, pH 6.2).[5]
-
Sample Preparation: Prepare the PEGylated protein sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Separation: Inject a defined volume of the sample onto the column and run the separation at a constant flow rate (e.g., 0.5 mL/min).[5]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[5] If the PEG moiety has a chromophore, a second wavelength can be used. A refractive index (RI) detector can also be used to detect the PEG component.
-
Data Analysis: Integrate the peak areas for the PEGylated protein, unconjugated protein, and any aggregates. The PEGylation efficiency is calculated as: (% Efficiency) = (Area of PEGylated Protein Peak / Total Area of all Protein Peaks) x 100
Quantification by UV-Vis Spectroscopy
This method is applicable when the PEG reagent or the linker possesses a unique chromophore that absorbs at a wavelength distinct from the protein's absorbance at 280 nm.
Principle: The concentration of the protein and the PEG moiety are determined by measuring the absorbance at two different wavelengths and using the Beer-Lambert law.[4][6]
Protocol:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated protein at 280 nm to determine its molar extinction coefficient (ε_protein_280).
-
Measure the absorbance of a known concentration of the PEG reagent at both 280 nm (ε_PEG_280) and its maximum absorbance wavelength (λ_max_PEG) to determine its molar extinction coefficients (ε_PEG_λ_max).
-
-
Measure Absorbance of Conjugate: Measure the absorbance of the purified PEGylated protein solution at 280 nm (A_280) and at the λ_max of the PEG reagent (A_λ_max_PEG).
-
Calculate Concentrations:
-
The concentration of the PEG moiety can be calculated directly from the absorbance at its λ_max: C_PEG = A_λ_max_PEG / ε_PEG_λ_max
-
The concentration of the protein can be calculated by correcting the absorbance at 280 nm for the contribution of the PEG moiety: A_protein_280 = A_280 - (C_PEG * ε_PEG_280) C_protein = A_protein_280 / ε_protein_280
-
-
Determine Degree of PEGylation: Degree of PEGylation = C_PEG / C_protein
Quantification by Barium-Iodide Assay
This colorimetric assay is based on the formation of a complex between PEG and a barium-iodide solution, which can be measured spectrophotometrically.[4][6]
Principle: The amount of PEG in a sample is determined by comparing the absorbance of the barium-iodide-PEG complex to a standard curve generated with known concentrations of the same PEG.[7][8]
Protocol:
-
Prepare Reagents:
-
Barium Chloride Solution: 5% (w/v) BaCl₂ in 1 N HCl.
-
Iodine Solution: 0.1 N iodine/potassium iodide solution.
-
Working Reagent: Mix 2 parts of the Barium Chloride Solution with 1 part of the Iodine Solution immediately before use.
-
-
Prepare Standard Curve: Prepare a series of dilutions of the free mPEG reagent of the same molecular weight as used in the PEGylation reaction (e.g., 0-50 µg/mL).
-
Sample Preparation: Dilute the PEGylated protein sample to fall within the range of the standard curve.
-
Assay:
-
Pipette 140 µL of each standard and sample into a 96-well plate.
-
Add 60 µL of the working reagent to each well and mix.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 535 nm using a microplate reader.
-
Calculation: Determine the concentration of PEG in the sample from the standard curve. The degree of PEGylation can be calculated if the protein concentration is determined by a separate method (e.g., BCA assay).
Quantification by Fluorescence Spectroscopy
This method requires the use of a fluorescently labeled PEG reagent.
Principle: The fluorescence intensity of the PEGylated protein is measured and compared to a standard curve of the free fluorescent PEG to determine the amount of conjugated PEG.[4][6]
Protocol:
-
Prepare Standard Curve: Prepare a series of dilutions of the fluorescently labeled PEG reagent in the same buffer as the sample.
-
Measure Fluorescence:
-
Excite the standards and the purified PEGylated protein sample at the excitation wavelength (λ_ex) of the fluorophore.
-
Measure the emission intensity at the emission wavelength (λ_em) of the fluorophore.
-
-
Determine Protein Concentration: Determine the protein concentration of the PEGylated sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculation:
-
Determine the concentration of the fluorescent PEG in the sample from the standard curve.
-
Calculate the molar ratio of PEG to protein to determine the degree of PEGylation.
-
Conclusion
The choice of PEGylation reagent and quantification method is a critical decision in the development of biotherapeutics. This compound offers a highly specific approach for PEGylating cysteine residues, which can be advantageous for preserving protein function. The quantification of PEGylation efficiency is essential for ensuring product consistency and optimizing the manufacturing process. The methods described in this guide—SEC, UV-Vis spectroscopy, barium-iodide assay, and fluorescence spectroscopy—provide a robust toolkit for researchers to accurately assess the degree of PEGylation. The selection of the most appropriate method will depend on the specific characteristics of the protein and the PEG reagent, as well as the available instrumentation. By carefully considering these factors and implementing rigorous analytical protocols, researchers can confidently advance their PEGylated therapeutic candidates through the development pipeline.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lbiosystems.co.kr [lbiosystems.co.kr]
- 7. Collection - Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - Biomacromolecules - Figshare [acs.figshare.com]
- 8. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Methoxy-PEG-C3-amide-C2-Maleimide vs. Vinyl Sulfone-PEG for Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the performance, stability, and practical application of two prominent thiol-reactive PEGylation reagents.
In the realm of bioconjugation and drug delivery, the precise and stable attachment of polyethylene (B3416737) glycol (PEG) to biomolecules is paramount for enhancing therapeutic efficacy, improving pharmacokinetics, and reducing immunogenicity. Among the various strategies, thiol-reactive PEGylation reagents are highly valued for their specificity towards cysteine residues. This guide provides an objective, data-driven comparison of two widely used thiol-reactive linkers: Methoxy-PEG-C3-amide-C2-Maleimide (a representative N-alkyl maleimide) and Vinyl Sulfone-PEG.
Executive Summary
Both Methoxy-PEG-C3-amide-C2-Maleimide and Vinyl Sulfone-PEG are effective reagents for thiol-specific PEGylation. The primary distinction lies in the trade-off between reaction kinetics and the stability of the final conjugate. Maleimide-PEGs offer the advantage of rapid reaction rates, while Vinyl Sulfone-PEGs form a more stable and irreversible thioether bond, a critical consideration for applications requiring long-term stability in vivo.
Performance Comparison: Reactivity and Stability
The choice between a maleimide-based PEG and a vinyl sulfone-PEG hinges on the specific requirements of the application, particularly the desired balance between the speed of conjugation and the stability of the resulting bioconjugate.
| Feature | Methoxy-PEG-C3-amide-C2-Maleimide | Vinyl Sulfone-PEG | Key Considerations |
| Reactive Group | Maleimide (B117702) | Vinyl Sulfone | Both are thiol-reactive. |
| Reaction pH | 6.5 - 7.5[1] | 7.0 - 9.0[2][3] | Maleimides react efficiently at neutral pH, while vinyl sulfones can also react with amines at higher pH.[4] |
| Reaction Speed | Fast (typically 1-2 hours)[3] | Slower than maleimides (typically 2-4 hours)[3][5] | The high reactivity of maleimides can be advantageous for time-sensitive conjugations. |
| Bond Formed | Thioether (Thiosuccinimide) | Thioether | Both form a covalent thioether linkage. |
| Bond Stability | Moderate; prone to retro-Michael addition and thiol exchange[3][6][7] | High; forms a stable, irreversible bond[3][5] | The stability of the maleimide-thiol linkage can be compromised in the presence of other thiols like glutathione.[8] |
| Hydrolytic Stability of Unconjugated Reagent | Maleimide group can hydrolyze, especially at pH > 7.5[1][9] | Stable in water at neutral pH[2][10] | Hydrolysis of the maleimide ring renders it unreactive towards thiols.[9] |
In-Depth Stability Analysis
The stability of the conjugate is a critical parameter, especially for therapeutic applications where the PEGylated molecule is exposed to the physiological environment for extended periods.
| Stability Parameter | Methoxy-PEG-C3-amide-C2-Maleimide Conjugate | Vinyl Sulfone-PEG Conjugate | Experimental Evidence |
| Retro-Michael Reaction | Susceptible; can lead to deconjugation[6][7] | Not susceptible to retro-Michael reaction. | The thiosuccinimide linkage from maleimide conjugation is reversible.[7] |
| Thiol Exchange | Prone to exchange with other thiols (e.g., glutathione)[8] | The thioether bond is stable and not prone to exchange. | In the presence of 1 mM glutathione, maleimide-PEG conjugates showed significant deconjugation (~30% loss after 7 days at 37°C), whereas vinyl sulfone-PEG conjugates remained over 95% intact.[11] |
| Effect of Hydrolysis on Conjugate Stability | Hydrolysis of the succinimide (B58015) ring can stabilize the conjugate by preventing the retro-Michael reaction.[6][12] | Not applicable. | Strategies exist to promote this hydrolysis to create more stable maleimide conjugates.[6][12] |
Reaction Mechanisms and Experimental Workflows
To provide a clearer understanding of the underlying chemistry and experimental procedures, the following diagrams illustrate the reaction pathways and a typical workflow for assessing conjugate stability.
Caption: Reaction pathways for maleimide-thiol conjugates.
Caption: Reaction pathway for vinyl sulfone-thiol conjugates.
Caption: Experimental workflow for assessing conjugate stability.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation and subsequent stability analysis of thiol-containing biomolecules with maleimide-PEG and vinyl sulfone-PEG.
Protocol 1: Conjugation of a Thiol-Containing Protein with Methoxy-PEG-C3-amide-C2-Maleimide
Materials:
-
Thiol-containing protein (e.g., antibody fragment, cysteine-engineered protein) at 1-10 mg/mL in a suitable buffer.
-
Methoxy-PEG-C3-amide-C2-Maleimide (10 mM stock solution in a compatible solvent like DMSO or DMF).
-
Conjugation Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation. Avoid buffers with primary amines.[1]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette).
Procedure:
-
Protein Preparation: Ensure the protein is in the conjugation buffer at the desired concentration. If the protein has been stored with reducing agents, they must be removed prior to conjugation.
-
Reagent Addition: Add a 5- to 20-fold molar excess of the Methoxy-PEG-C3-amide-C2-Maleimide stock solution to the protein solution. The exact ratio should be optimized for the specific protein.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Purification: Remove excess, unreacted PEG-maleimide and other small molecules by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of PEGylation using techniques such as SDS-PAGE, UV-Vis spectrophotometry, or mass spectrometry.
Protocol 2: Conjugation of a Thiol-Containing Protein with Vinyl Sulfone-PEG
Materials:
-
Thiol-containing protein at 1-10 mg/mL.
-
Vinyl Sulfone-PEG (10 mM stock solution).
-
Conjugation Buffer: Phosphate or borate (B1201080) buffer, pH 7.0-9.0.[3]
-
Purification system.
Procedure:
-
Protein Preparation: Prepare the protein in the conjugation buffer as described in Protocol 1.
-
Reagent Addition: Add a 5- to 20-fold molar excess of the Vinyl Sulfone-PEG stock solution to the protein solution.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature.[3] The reaction time may need to be optimized.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Characterization: Characterize the degree of PEGylation as described in Protocol 1.
Protocol 3: Comparative Stability Assay of PEG-Protein Conjugates
Materials:
-
Purified Methoxy-PEG-C3-amide-C2-Maleimide-protein conjugate.
-
Purified Vinyl Sulfone-PEG-protein conjugate.
-
Stability Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Competing Thiol: Glutathione (GSH) stock solution.
-
Quenching Solution: e.g., Trifluoroacetic acid (TFA).
-
Analytical System: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Procedure:
-
Incubation: Incubate each purified conjugate in the stability buffer at 37°C in the presence of a physiologically relevant concentration of a competing thiol (e.g., 1-5 mM GSH).[5]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to stop any further thiol exchange.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the peak corresponding to the intact conjugate.
-
Data Interpretation: Calculate the percentage of remaining intact conjugate at each time point by measuring the area of the corresponding peak. The rate of deconjugation can be determined from the decrease in the intact conjugate peak over time.[5] A study on hemoglobin PEGylation showed that after seven days in the presence of 1 mM GSH, the vinyl sulfone-PEG conjugate retained over 95% conjugation, while the maleimide-PEG conjugate retained only about 70%.[11]
Conclusion
The selection of a thiol-reactive PEGylation reagent is a critical decision in the development of bioconjugates. Methoxy-PEG-C3-amide-C2-Maleimide is an excellent choice for applications where rapid conjugation is the primary concern and where the stability of the resulting thioether bond is sufficient for the intended use. However, for therapeutics requiring long-term in vivo stability and minimal premature drug release, Vinyl Sulfone-PEG offers a superior alternative due to the formation of a highly stable and irreversible thioether linkage.[3][5] Researchers and drug developers must carefully weigh the kinetic advantages of maleimides against the enhanced stability offered by vinyl sulfones to select the optimal reagent for their specific application.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nanocs.net [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Head-to-Head Comparison: Methoxy-PEG-C3-amide-C2-Mal vs. Iodoacetamide-PEG for Cysteine Modification
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reagent for cysteine modification is a critical decision that profoundly impacts the stability, homogeneity, and ultimately, the efficacy of the final product. This guide provides an in-depth, data-driven comparison of two widely used classes of thiol-reactive PEGylation reagents: maleimide-based linkers, represented here by Methoxy-PEG-C3-amide-C2-Mal, and haloacetyl-based linkers, exemplified by iodoacetamide-PEG.
Cysteine, with its nucleophilic sulfhydryl group, is a prime target for site-specific protein modification due to its relatively low abundance and high reactivity compared to other amino acid residues.[1] Both maleimide (B117702) and iodoacetamide (B48618) chemistries leverage this reactivity to form covalent bonds with cysteine, but they do so through distinct mechanisms that result in significant differences in reaction kinetics, specificity, and the stability of the resulting conjugate.[2]
At a Glance: Key Performance Indicators
| Feature | This compound (Maleimide-PEG) | Iodoacetamide-PEG |
| Reactive Group | Maleimide | Iodoacetyl |
| Reaction Type | Michael Addition[2] | Nucleophilic Substitution (SN2)[2] |
| Primary Target | Sulfhydryl groups (Cysteine)[2] | Sulfhydryl groups (Cysteine)[2] |
| Optimal pH Range | 6.5 - 7.5[2][3] | 8.0 - 8.5[2] |
| Reaction Rate | Very High[2][4] | High[2] |
| Bond Formed | Thioether (Thiosuccinimide adduct)[2] | Stable Thioether[2] |
| Conjugate Stability | Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[2][5][6] | Highly Stable, Irreversible[2] |
| Off-Target Reactivity | Primary amines at pH > 7.5[2][7] | Methionine, Histidine, Lysine (B10760008), N-terminus, especially at higher pH[7][8][9] |
Delving into the Chemistry: Mechanism of Action
The fundamental difference between these two reagents lies in their reaction mechanisms with the cysteine thiol group.
This compound reacts with the sulfhydryl group of cysteine via a Michael addition reaction. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity under these conditions.[2]
Iodoacetamide-PEG , on the other hand, reacts with the cysteine thiol through a nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[2]
Stability Showdown: The Achilles' Heel of Maleimides
A critical differentiator for many applications, particularly for in vivo studies and the development of therapeutics like antibody-drug conjugates (ADCs), is the stability of the resulting linkage. The thioether bond formed by the reaction of iodoacetamide with a cysteine residue is highly stable and considered irreversible under physiological conditions.[2] This robustness makes iodoacetyl-based conjugates highly suitable for applications demanding long-term stability.
In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability.[2] It is susceptible to a retro-Michael reaction, which can lead to the exchange of the PEG-maleimide group with other thiol-containing molecules in the biological environment, such as glutathione (B108866).[5][6] This can result in premature cleavage of the PEG chain from the target protein. Studies have shown that maleimide-cysteine adducts can have half-lives ranging from 20 to 80 hours in the presence of glutathione at physiological pH and temperature.[5] However, it is worth noting that the stability of the maleimide-thiol adduct can be influenced by the local microenvironment on the protein surface and the structure of the maleimide reagent itself.[10] Newer generations of "self-hydrolyzing" maleimides have been developed to address this stability issue by promoting hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form.[6][10]
Specificity and Off-Target Reactions
Both reagents exhibit a strong preference for the sulfhydryl groups of cysteine residues. However, under non-optimal conditions, off-target reactions can occur.
For maleimide-PEG , at pH values above 7.5, reactivity towards primary amines (like the N-terminus and lysine residues) increases.[2] The maleimide ring also becomes more susceptible to hydrolysis at higher pH, which renders it unreactive towards thiols.[11][12]
Iodoacetamide-PEG can also react with other nucleophilic amino acid side chains, including methionine, histidine, and lysine, particularly at elevated pH and with prolonged reaction times or a large excess of the reagent.[7][8][9] This can lead to a less homogeneous product.
Experimental Protocols
Below are generalized protocols for the modification of a cysteine-containing protein with this compound and Iodoacetamide-PEG. It is crucial to optimize these protocols for each specific protein and application.
General Experimental Workflow
Protocol 1: Cysteine Modification with this compound
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat the protein with a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. It is important to note that some studies suggest that TCEP can interfere with the thiol-maleimide reaction, so its removal prior to conjugation may be necessary.[13]
-
Buffer Exchange: Remove the reducing agent and exchange the protein into a thiol-free reaction buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5.[14]
-
PEGylation Reaction: Dissolve the this compound in the reaction buffer immediately before use. Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution.[14]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[14]
-
Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to react with any excess PEG-maleimide.
-
Purification: Remove the excess PEG reagent and quenching agent by size exclusion chromatography (SEC) or dialysis.[14]
-
Analysis: Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Cysteine Modification with Iodoacetamide-PEG
-
Protein Preparation: Similar to the maleimide protocol, reduce any disulfide bonds with a suitable reducing agent if necessary.
-
Buffer Exchange: Remove the reducing agent and exchange the protein into a reaction buffer at pH 8.0-8.5, such as 50 mM Tris with 150 mM NaCl.[2] It is crucial to perform this step in the dark to prevent the degradation of the iodoacetamide reagent.
-
PEGylation Reaction: Prepare a fresh stock solution of Iodoacetamide-PEG in a light-protected container. Add a 5-fold molar excess of Iodoacetamide-PEG over the amount of reducing agent used in the initial step to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like L-cysteine.[2]
-
Purification: Purify the conjugate using standard methods such as SEC or dialysis.
-
Analysis: Characterize the final product using SDS-PAGE and mass spectrometry.
Conclusion: Making the Right Choice
The selection between this compound and Iodoacetamide-PEG is highly dependent on the specific application.
Choose this compound (or other maleimide-PEGs) when:
-
High reaction speed is a priority.
-
The reaction needs to be performed at or near neutral pH.
-
The potential for conjugate instability via retro-Michael addition is acceptable or can be mitigated, for example, in applications not requiring long-term in vivo stability.
Choose Iodoacetamide-PEG when:
-
The utmost stability of the final conjugate is paramount, especially for in vivo applications and the development of biotherapeutics.[2]
-
The protein is stable and functional at a slightly alkaline pH.
-
Potential off-target reactions with other amino acids can be minimized by careful control of reaction conditions.
For drug development professionals, the superior stability of the thioether bond formed by iodoacetamide-PEG often makes it the preferred choice for creating robust and reliable bioconjugates. However, the milder reaction conditions and faster kinetics of maleimide-PEGs make them a valuable tool for a wide range of research applications. The advent of more stable maleimide derivatives may also shift this balance in the future. Ultimately, a thorough understanding of the chemistry and careful optimization of the reaction conditions are key to successful cysteine modification.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
Beyond the Standard: A Comparative Guide to Thiol Conjugation Chemistries
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins is paramount. While methoxy-PEG-maleimide linkers have long been a staple for their high reactivity and specificity towards thiol groups on cysteine residues, concerns over the stability of the resulting thioether bond have driven the development of robust alternatives. This guide provides an objective comparison of traditional maleimide-based conjugation with next-generation alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate chemistry for your research needs.
The Challenge with Maleimide-Based Conjugation
The reaction of a maleimide (B117702) with a thiol proceeds efficiently via a Michael addition to form a succinimidyl thioether linkage.[1] However, this bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment.[1][2] This reversal can lead to deconjugation and exchange of the payload with other thiol-containing molecules, compromising the efficacy and potentially leading to off-target toxicity of biotherapeutics such as antibody-drug conjugates (ADCs).[1][3] Another consideration is the hydrolysis of the maleimide ring itself, which can occur in aqueous solutions, rendering it unreactive towards thiols.[1][4][5]
A Comparative Look at Thiol-Reactive Chemistries
Several alternative chemistries have emerged to address the stability limitations of traditional maleimides. These include next-generation maleimides, vinyl sulfones, and thiol-yne reactions, each offering distinct advantages in terms of reaction kinetics and bond stability.
Performance Metrics of Thiol Conjugation Chemistries
The following table summarizes key performance metrics for various thiol-reactive groups, providing a basis for selecting the optimal reagent for a specific application.
| Reactive Group | Reaction Conditions | Reaction Time | Efficiency | Key Advantages & Disadvantages |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | >90% | Advantages: Fast reaction with thiols.[6] Disadvantages: Resulting thioether bond is prone to retro-Michael addition and hydrolysis, leading to instability.[1][6] |
| N-Aryl Maleimide | pH 7.4, Room Temperature | < 1 hour | >90% | Advantages: Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[6] The resulting thiosuccinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[6] |
| Diiodomaleimide | Not specified | Not specified | High | Advantages: Offers rapid bioconjugation with reduced hydrolysis, allowing for the cross-linking of even sterically hindered systems.[7][8] Creates homogeneous and stable protein-protein conjugates.[7][8] |
| Vinyl Sulfone | pH 7-9, Room Temperature | 2-4 hours | >90% | Advantages: Forms a stable, irreversible thioether bond.[1][6] Disadvantages: Generally slower reaction rate than maleimides.[1] |
| Thiol-yne (Click Chemistry) | Catalyst (e.g., phosphine), Room Temperature | 1-4 hours | >95% | Advantages: Forms a highly stable and irreversible thioether linkage.[6] Highly efficient and specific.[6] |
| Carbonylacrylic Reagents | Not specified | Rapid | High | Advantages: Undergo rapid thiol Michael-addition under biocompatible conditions.[9] The formed conjugates are resistant to degradation in physiological conditions.[9] |
Stability of the Resulting Conjugate
The stability of the covalent bond formed is a critical parameter, especially for in vivo applications. The following table compares the stability of the adducts formed from different thiol-reactive chemistries.
| Reactive Group | Linkage Type | Stability | Remarks |
| N-Alkyl Maleimide | Thioether | Moderate | Prone to retro-Michael addition and hydrolysis.[6] The succinimide (B58015) ring can hydrolyze, and the thioether bond is susceptible to exchange with other thiols.[6] |
| N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[6] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[1][6] |
| Thiol-yne (Click Chemistry) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[6] |
| Pyridyl Disulfide | Disulfide | Reversible | Allows for cleavable conjugation through disulfide exchange with other thiols, which can be advantageous for drug delivery.[1] Not suitable for applications requiring long-term stability in a reducing environment.[1] |
| Acrylates/Acrylamides | Thioether | High | Forms a stable thioether bond that is less prone to retro-Michael reaction than maleimides.[1] Generally has slower reaction kinetics than maleimides.[1] |
Visualizing the Chemistries
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Reaction pathways for maleimide-thiol conjugates.
Caption: General experimental workflow for thiol conjugation.
Experimental Protocols
Reproducibility and comparison of conjugation efficiencies rely on detailed experimental protocols. Below are representative protocols for maleimide and vinyl sulfone conjugations.
Protocol 1: Thiol-Maleimide Conjugation
This protocol provides a general guideline for the conjugation of a thiol-containing protein with a maleimide-functionalized molecule.[6]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If disulfide bonds need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere.[10]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[6] The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching (Optional): Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted maleimide groups.[6]
-
Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.[6]
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.[6]
Protocol 2: Thiol-Vinyl Sulfone Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7-9, degassed
-
(Optional) Reducing agent: TCEP
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution as described in the thiol-maleimide protocol.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution at a desired molar ratio.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.[6] The reaction progress can be monitored by a suitable analytical method.
-
Quenching (Optional): Quench the reaction by adding an excess of a small molecule thiol.
-
Purification: Purify the conjugate using size-exclusion chromatography or a similar method to remove unreacted reagents.
-
Characterization: Characterize the conjugate to determine the degree of labeling.
Conclusion
The choice between traditional maleimides and their next-generation alternatives for thiol conjugation depends heavily on the specific application and the required in-use stability of the bioconjugate. For applications where high stability is paramount, such as in the development of ADCs for therapeutic use, next-generation linkers like N-aryl maleimides and vinyl sulfones offer significant advantages over traditional N-alkyl maleimides by minimizing premature drug release.[6] By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to optimize the performance and stability of their bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical quality attribute that significantly impacts the efficacy and safety of biotherapeutics. This guide provides an objective comparison of the leading analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits include increased serum half-life, improved stability, and reduced immunogenicity. However, the heterogeneous nature of PEGylation reactions necessitates robust analytical methods to characterize the resulting mixture of PEGylated species. The "degree of PEGylation," or the number of PEG molecules conjugated to a protein, is a key parameter to control. This guide explores the principles, performance, and practical application of the most common analytical techniques for its determination.
Quantitative Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the specific information required (e.g., average degree of PEGylation, distribution of PEGylated species), the characteristics of the protein and PEG, and the available instrumentation. The following table summarizes the key quantitative performance metrics of the most prevalent techniques.
| Technique | Principle | Information Provided | Accuracy | Precision | Sensitivity | Throughput | Key Advantages | Key Limitations |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Average degree of PEGylation, distribution of PEGylated species.[1] | High for average molecular weight.[2] | High | High (pmol to fmol range) | High | Rapid analysis, tolerant to some buffer components.[2] | Mass accuracy can be affected by PEG polydispersity, potential for ion suppression. |
| SEC-MALS | Separates molecules by hydrodynamic volume, followed by light scattering detection to determine absolute molecular weight.[3][4] | Average degree of PEGylation, distribution of species, aggregation state.[5][6] | High | High | Moderate | Moderate | Does not require column calibration with standards, provides information on conformation.[3][7] | Requires specialized detectors, sensitive to mobile phase composition.[8] |
| HPLC (RP/SEC) | Chromatographic separation based on hydrophobicity (RP) or size (SEC).[9][] | Quantification of different PEGylated forms, free PEG, and unmodified protein.[8][11] | High with appropriate detectors (e.g., CAD, ELSD).[2] | High (RSD < 3%).[8] | Varies with detector (e.g., LOD for free PEG with RI is ~10 µg/mL).[8][12] | Moderate to High | Well-established and versatile, can be coupled with various detectors for enhanced sensitivity and information.[9] | SEC resolution can be challenging for species with similar hydrodynamic volumes.[8] RP-HPLC can lead to protein denaturation. |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms. | Average degree of PEGylation.[13][14] | High | High | Low to Moderate (µg/mL to mg/mL range).[15] | Low | Provides an absolute quantification without the need for standards of the PEGylated protein, non-destructive.[13] | Requires high sample concentration and purity, complex spectra for large proteins.[15] |
| Colorimetric Assays | Measures a color change resulting from a chemical reaction with PEG or un-PEGylated sites. | Indirect measure of PEGylation degree.[16][17] | Moderate | Moderate | Moderate | High | Simple, inexpensive, and suitable for high-throughput screening.[12] | Indirect measurement, can be prone to interference from other molecules.[12][16] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific proteins and PEG reagents.
MALDI-TOF Mass Spectrometry
Principle: This technique measures the mass of the intact PEGylated protein. The difference in mass between the modified and unmodified protein allows for the direct calculation of the number of attached PEG molecules.[1]
Experimental Protocol:
-
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method (e.g., dialysis, size-exclusion chromatography, or ZipTip) to remove salts and other interfering compounds.
-
Mix the desalted sample (typically 1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid for proteins).[18]
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, facilitating the co-crystallization of the sample and matrix.[18]
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis:
-
Determine the average molecular weight of the unmodified protein and the PEGylated protein from the mass spectra.
-
Calculate the average degree of PEGylation using the following formula: Degree of PEGylation = (MW_PEGylated_protein - MW_unmodified_protein) / MW_PEG
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: SEC separates molecules based on their hydrodynamic radius. The eluent then passes through a series of detectors, including a MALS detector, a UV detector, and a differential refractive index (dRI) detector. The MALS detector measures the intensity of scattered light to determine the absolute molar mass of the eluting species, independent of their elution volume.[3][7]
Experimental Protocol:
-
System Setup:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline). The mobile phase should be thoroughly degassed and filtered.
-
Connect the SEC system to the MALS, UV, and dRI detectors in series.
-
-
Sample Analysis:
-
Inject the PEGylated protein sample onto the equilibrated SEC column.
-
Monitor the elution profile using all three detectors.
-
-
Data Analysis:
-
Use the data from the UV and dRI detectors to determine the concentration of the protein and PEG components in each eluting peak.[7]
-
The MALS detector software will use the light scattering data and concentration information to calculate the absolute molecular weight of each species.
-
The degree of PEGylation for each peak can be determined from its calculated molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase. For PEGylation analysis, both size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are commonly used.[9] SEC separates based on size, while RP-HPLC separates based on hydrophobicity. Detection methods such as UV, refractive index (RI), charged aerosol detection (CAD), or evaporative light scattering detection (ELSD) can be employed.[9][19]
Experimental Protocol (SEC-HPLC with RI Detection for Free PEG): [8]
-
System and Mobile Phase:
-
Sample Analysis:
-
Inject the PEGylated protein sample.
-
Elute the sample isocratically.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the free PEG standard.
-
Quantify the amount of free PEG in the sample by comparing its peak area to the calibration curve. The detection and quantitation limits for free PEG with this method are approximately 10 and 25 µg/mL, respectively.[8]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of the PEG-specific proton signal (the repeating ethylene (B1197577) oxide units) to a proton signal from the protein.[13][15]
Experimental Protocol: [13]
-
Sample Preparation:
-
Purify the PEGylated protein to remove any free PEG. This is crucial for accurate quantification.
-
Lyophilize the purified sample and then dissolve it in a known concentration in deuterium (B1214612) oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) for quantification.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
-
Data Analysis:
-
Integrate the characteristic PEG methylene (B1212753) proton peak (around 3.6 ppm) and a well-resolved aromatic proton peak from the protein.
-
Calculate the degree of PEGylation based on the ratio of these integrals, the known number of protons contributing to each signal, and the concentrations of the protein and PEG.
-
Colorimetric Assays
Principle: This method is based on the formation of a colored complex between PEG, barium chloride, and iodine.[16] The intensity of the color, measured spectrophotometrically, is proportional to the amount of PEG present.
Experimental Protocol: [16]
-
Reagent Preparation:
-
Prepare a barium chloride solution (e.g., 5% w/v BaCl₂ in 1 M HCl).
-
Prepare an iodine solution (e.g., 0.05 M I₂ in 0.1 M KI).
-
-
Assay Procedure:
-
To the PEG-containing sample, add the barium chloride solution followed by the iodine solution.
-
Incubate for a set period (e.g., 15 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 535 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of the specific PEG used for conjugation.
-
Determine the PEG concentration in the sample by comparing its absorbance to the standard curve. This method can be used to determine the degree of PEGylation directly on the purified conjugate.[16]
-
Principle: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of the protein) to produce a colored product.[17] By comparing the number of free amines on the unmodified protein to the PEGylated protein, the degree of PEGylation at these sites can be estimated.
Experimental Protocol: [17][20]
-
Reaction Setup:
-
Prepare solutions of both the unmodified and PEGylated protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Add a solution of TNBS (e.g., 0.01% w/v) to each sample.
-
-
Incubation and Measurement:
-
Calculation:
-
The decrease in absorbance in the PEGylated sample compared to the unmodified sample is proportional to the number of primary amines that have been modified with PEG.
-
Visualizing the Workflow and Logic
To further aid in understanding the analytical process, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for determining the degree of PEGylation and the logical relationship between the key analytical techniques.
Caption: General workflow for determining the degree of PEGylation.
Caption: Logic for selecting a primary analytical technique.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. wyatt.com [wyatt.com]
- 4. wyatt.com [wyatt.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. covalx.com [covalx.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Methoxy-PEG-C3-amide-C2-Mal: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat Methoxy-PEG-C3-amide-C2-Mal as a hazardous chemical and dispose of it in accordance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for ensuring compliance.
This document provides essential guidance on the proper disposal procedures for this compound, a bifunctional PEG linker commonly used in bioconjugation and drug development. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The information presented is based on general safety principles for laboratory chemicals and data extrapolated from similar compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a related PEGylated compound from the same supplier exhibits characteristics of an irritant and may be harmful if swallowed or inhaled. Therefore, it is prudent to handle this compound with appropriate caution.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling large quantities or if dust/aerosols may be generated. |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to manage it as a chemical waste product.
Step 1: Segregation and Collection
-
Do not mix this compound with non-hazardous waste.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
Step 2: Labeling
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note any other chemicals present in the waste mixture.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
Step 4: Institutional EHS Coordination
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
Step 5: Documentation
-
Maintain a log of the chemical waste generated, including the date, chemical name, and quantity.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution or local regulations. Always consult your institution's EHS department for definitive disposal procedures.
Essential Safety and Operational Guide for Methoxy-PEG-C3-amide-C2-Mal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methoxy-PEG-C3-amide-C2-Mal. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 883993-35-9[1][2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Double gloving with powder-free nitrile or neoprene gloves is recommended. Thicker gloves generally offer better protection.[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[6] |
| Body Protection | Laboratory coat or gown | A disposable, polyethylene-coated gown with long sleeves and a back closure is preferred to prevent skin contact.[7] Standard lab coats should be fully buttoned. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are essential to protect against splashes.[8] A face shield worn over safety glasses is required when there is a risk of splashing or aerosol generation.[7][9] |
| Respiratory Protection | Respirator (if necessary) | Use of this compound should be in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10] If engineering controls are not sufficient to keep airborne concentrations below exposure limits, a respirator may be required.[9] |
| Foot Protection | Closed-toe shoes | Fully enclosed shoes are required to protect against spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure and maintain compound integrity.
Storage and Handling:
| Condition | Temperature | Additional Notes |
| Powder | -20°C[1][11] | Store in a tightly sealed container in a dry environment. |
| In Solvent | -80°C[1][11] | Use freshly opened, hygroscopic-free solvent (e.g., DMSO) for reconstitution.[11] |
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood.
-
Reconstitution: If working with the powder, carefully weigh the required amount. To dissolve, use an appropriate solvent such as DMSO. Ultrasonic assistance may be necessary for complete dissolution.[11]
-
Reaction: When using in a reaction, such as binding to a hemoglobin residue[1][11], ensure the reaction vessel is properly contained within the fume hood.
-
Post-Reaction: Following the experimental procedure, any unused solution should be immediately designated for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Collection and Labeling | Disposal Procedure |
| Solid Waste | Unused powder should remain in its original, sealed container if possible.[4] Contaminated consumables (e.g., pipette tips, gloves, wipes) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10] | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[4] |
| Liquid Waste | Collect all solutions containing the compound in a clearly labeled, leak-proof hazardous waste container.[4][10] The label should include "Hazardous Waste" and the chemical name.[4] | Do not pour down the drain.[4] Arrange for collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[4] |
| Spill Cleanup | For minor spills of powder, avoid generating dust.[12] Use dry cleanup procedures and place the material in a sealed, labeled container for disposal.[12] For liquid spills, absorb with an inert material and collect in a suitable container. | All cleanup materials should be disposed of as hazardous waste.[4] |
Visual Workflow for Handling this compound
Caption: Logical workflow from preparation to disposal for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - CAS:883993-35-9 - 阿镁生物 [amaybio.com]
- 3. This compound - CAS:883993-35-9 - 阿镁生物 [amaybio.com]
- 4. benchchem.com [benchchem.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. pppmag.com [pppmag.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pharmastate.academy [pharmastate.academy]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
